Denatonium hydroxide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H30N2O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;hydroxide |
InChI |
InChI=1S/C21H28N2O.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H2 |
InChI Key |
XJUUDTMUUDAAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[OH-] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Denatonium Hydroxide Perception
Elucidation of Denatonium (B1200031) Hydroxide (B78521) Binding to G Protein-Coupled Receptors
The initial step in the perception of denatonium hydroxide involves its binding to a specific class of G protein-coupled receptors (GPCRs) known as taste receptor type 2 family (TAS2Rs). wikipedia.orgbiorxiv.org These receptors are expressed in taste receptor cells and are responsible for detecting a wide array of bitter compounds. frontiersin.org
Specificity of this compound Interaction with the Taste Receptor Type 2 Family (TAS2Rs)
The denatonium cation is recognized by multiple members of the TAS2R family, highlighting a degree of promiscuity in its receptor interaction. physiology.org Research has identified several specific TAS2Rs that are activated by denatonium. In humans, denatonium is recognized by at least eight distinct bitter taste receptors: TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46, and TAS2R47. wikipedia.orgoup.comtum.de The activation of multiple receptors by a single compound like denatonium contributes to the robust and unambiguous perception of bitterness. oup.com
Studies using heterologous expression systems have confirmed the activation of these specific receptors by denatonium. For instance, cells expressing hTAS2R13 are activated by denatonium benzoate (B1203000) at a threshold concentration of 30 μM. oup.com Similarly, denatonium activates TAS2R4, TAS2R10, and TAS2R46. physiology.orgjneurosci.org The ability of denatonium to activate a range of TAS2Rs underscores the complexity of bitter taste perception at the receptor level.
Table 1: Human Taste Receptor Type 2 (TAS2R) Subtypes Activated by the Denatonium Cation
| TAS2R Subtype | Reference |
| TAS2R4 | wikipedia.orgoup.com |
| TAS2R8 | oup.comtum.de |
| TAS2R10 | wikipedia.orgoup.comtum.dephysiology.orgjneurosci.org |
| TAS2R13 | oup.comtum.deoup.com |
| TAS2R39 | wikipedia.orgtum.de |
| TAS2R43 | wikipedia.orgtum.de |
| TAS2R46 | wikipedia.orgtum.dejneurosci.org |
| TAS2R47 | wikipedia.orgoup.comtum.de |
Quantitative Ligand-Receptor Dynamics of this compound at the Molecular Level
The interaction between denatonium and its receptors can be quantified to understand the dynamics of binding and activation. Studies have determined the half-maximal effective concentration (EC50) of denatonium for various TAS2Rs, providing insight into the potency of this bitter compound. For example, in murine tracheae, denatonium reduced the basal short-circuit current with an EC50 of 397 µM. mdpi.com In functional assays with human TAS2R13-expressing cells, denatonium benzoate showed a threshold concentration of 30 μM. oup.com
Conformational Changes Induced by this compound Binding in TAS2Rs
The binding of an agonist like the denatonium cation to a TAS2R induces conformational changes in the receptor protein. biorxiv.orgfrontiersin.orgbiorxiv.org These structural rearrangements are crucial for the activation of the receptor and the subsequent interaction with intracellular signaling proteins. While the precise conformational shifts for each denatonium-TAS2R pair are still under investigation, it is understood that these changes facilitate the coupling of the receptor to its cognate G protein. frontiersin.org
Upon agonist binding, the transmembrane helices of the GPCR are thought to undergo a rearrangement, which creates a binding site for the G protein on the intracellular loops of the receptor. frontiersin.org This conformational switch from an inactive to an active state is the pivotal event that translates the extracellular binding of denatonium into an intracellular signal. biorxiv.orgbiorxiv.org
Intracellular Signaling Cascades Triggered by Denatonium-Receptor Activation
Once denatonium binds to and activates TAS2Rs, a series of intracellular events is initiated, leading to the generation of second messengers and ultimately, a cellular response. This signaling cascade is primarily mediated by a heterotrimeric G protein called gustducin. frontiersin.orgphysiology.org
Identification of Downstream Effectors of Denatonium-Activated TAS2Rs
The primary downstream effector of the denatonium-activated TAS2R is the G protein gustducin. frontiersin.orgoup.com Gustducin is composed of α, β, and γ subunits. Upon receptor activation, the G protein dissociates into the Gα-gustducin subunit and the Gβγ complex. nih.govoup.commdpi.com Both of these components can then activate further downstream effector molecules.
The Gβγ complex is known to activate phospholipase C-β2 (PLC-β2). physiology.orgnih.govoup.commdpi.com This enzyme is a critical component of the bitter taste transduction pathway. Additionally, studies have identified other downstream effectors that can be modulated by denatonium-induced signaling, including the transient receptor potential cation channel subfamily M member 5 (TRPM5). mdpi.comresearchgate.net
Table 2: Key Downstream Effectors in Denatonium Signal Transduction
| Effector | Role | Reference |
| Gα-gustducin | G-protein α-subunit that can modulate cyclic nucleotide levels. | frontiersin.orgphysiology.org |
| Gβγ complex | G-protein βγ-dimer that activates PLC-β2. | nih.govoup.commdpi.com |
| Phospholipase C-β2 (PLC-β2) | Enzyme that generates IP3 and DAG. | physiology.orgnih.govoup.commdpi.com |
| Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) | Ion channel activated by increased intracellular calcium. | mdpi.comresearchgate.net |
Analysis of Second Messenger Pathways in Denatonium Transduction
The activation of downstream effectors by denatonium-bound TAS2Rs leads to the modulation of second messenger pathways. Two primary pathways have been identified for denatonium: the inositol (B14025) 1,4,5-trisphosphate (IP3) pathway and the cyclic nucleotide pathway. physiology.orgtandfonline.com
The activation of PLC-β2 by the Gβγ complex leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). physiology.orgmdpi.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). d-nb.infonih.govlibretexts.org This increase in intracellular Ca2+ is a key signal in taste receptor cells. researchgate.netd-nb.infonih.gov
Temporal Resolution of Cellular Responses to this compound Stimulation
The perception of this compound at the cellular level is a rapid process, characterized by a distinct sequence of events that occur over a short timescale. The binding of denatonium to its cognate bitter taste receptors (TAS2Rs) initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, which serves as the primary signal for neurotransmitter release and the subsequent neural coding of bitterness.
Studies utilizing calcium imaging in various cell types, including taste receptor cells and non-gustatory cells engineered to express TAS2Rs, have provided insights into the temporal dynamics of this response. Upon application of denatonium, an increase in intracellular calcium is typically observed within seconds. For instance, in isolated mudpuppy taste cells, the increase in intracellular calcium ([Ca²⁺]i) begins at the apical tip of the cell, where the taste receptors are located, and then propagates throughout the cell, with a noticeable rise occurring within 30 seconds of stimulation. jneurosci.org Similarly, in rat tracheal epithelial cells, denatonium application induces a significant transient increase in intracellular Ca²⁺ concentration that returns to baseline after a few seconds. researchgate.net
The initiation of the response is rapid, with the G protein-coupled receptor (GPCR) signaling cascade activating phospholipase C β2 (PLCB2). nih.gov This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This entire process, from receptor binding to calcium release, is swift, ensuring a prompt cellular reaction to the bitter stimulus.
The duration of the cellular response is also tightly regulated. The transient nature of the calcium signal is crucial for the temporal resolution of taste perception, allowing for the detection of changes in tastant concentration and the discrimination of different taste stimuli over time. The signal is terminated through several mechanisms, including the reuptake of calcium into the endoplasmic reticulum by SERCA pumps and its extrusion from the cell by plasma membrane Ca²⁺-ATPases (PMCAs). Furthermore, the G protein signaling is desensitized, often through receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins, which uncouple the receptor from its G protein. This ensures that the cell is ready to respond to subsequent stimuli.
Research on midbrain dopamine (B1211576) neurons in macaques has shown a multiphasic temporal dynamic in response to aversive stimuli like denatonium, with a sequence of activation-suppression-activation unfolding over 40 to 700 milliseconds. nih.gov This highlights that the temporal processing of the denatonium signal extends beyond the initial receptor cell response and involves complex neural circuitry.
Comparative Analysis of this compound Perception Across Diverse Species
The ability to perceive this compound and other bitter compounds varies significantly across the animal kingdom. This variation is a reflection of the diverse evolutionary pressures and dietary niches that different species have adapted to. The perception of bitterness is primarily mediated by the TAS2R gene family, and the number and specific sensitivities of these receptors differ markedly between species.
Interspecies Variations in this compound Receptor Expression and Sensitivity
The number of functional TAS2R genes varies widely among vertebrates, from zero in some marine mammals like the bottlenose dolphin, which swallow their food whole, to over 50 in the Western clawed frog. nih.govplos.org This genetic variability directly impacts a species' ability to detect a broad range of bitter compounds, including denatonium.
Birds, such as chickens, generally have a much smaller number of TAS2R genes (only three have been identified) and a lower number of taste buds compared to mammals, suggesting a less acute sense of taste. researchgate.netmdpi.com However, they are still capable of detecting and forming aversions to bitter compounds. mdpi.com Invertebrates, like the fruit fly Drosophila melanogaster, also detect bitter compounds, including denatonium, through a different family of receptors known as the Gustatory Receptors (GRs). frontiersin.org
Even within closely related species, such as primates, there are differences in TAS2R gene repertoires and sensitivities, which are thought to be driven by diet. oup.com The table below presents a comparative overview of denatonium sensitivity and the receptors involved in different species.
| Species | Known Denatonium Receptors | Sensitivity (Example EC50/IC50) | Reference |
| Human | TAS2R4, TAS2R10, TAS2R13, TAS2R39, TAS2R46 | TAS2R10 EC50: ~10 µM (Strychnine context) | jneurosci.orgfrontiersin.org |
| Mouse | Tas2r108 and others | Less sensitive than humans | nih.govnih.gov |
| Guinea Pig | TAS2R4, TAS2R10 | pEC50: 4.5 ± 0.1 | physiology.org |
| Dictyostelium | Not applicable (chemotaxis inhibition) | IC50: 129 ± 4 µM | plos.org |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are context-dependent and can vary based on the specific assay used. pEC50 is the negative logarithm of the EC50 value.
Evolutionary Perspectives on Bitter Taste Receptor Adaptations Relevant to this compound
The evolution of the TAS2R gene family is a dynamic process characterized by frequent gene duplication, deletion, and positive selection, leading to the wide diversity of bitter taste perception observed today. nih.gov This evolutionary plasticity is believed to be a direct adaptation to the chemical environment and dietary habits of different species.
The primary role of bitter taste is to detect and avoid potentially toxic substances, many of which are plant alkaloids and other secondary metabolites. nih.gov Therefore, herbivores and omnivores, which consume a wide variety of plant materials, tend to have a larger and more diverse repertoire of TAS2R genes compared to carnivores, whose diet is less likely to contain such toxins. nih.gov The correlation between diet and the number of intact TAS2R genes has been observed across primates, suggesting that diet is a significant driver of TAS2R evolution. oup.com
The TAS2R family is a relatively recent evolutionary development, appearing in bony fishes but not in cartilaginous fishes, indicating an origin approximately 430 million years ago. nih.gov The expansion and diversification of this gene family in terrestrial animals, particularly amphibians, which have the largest known TAS2R repertoires, may be linked to the increased exposure to a vast array of plant-derived toxins on land. plos.orgpnas.org Amphibians like the American bullfrog show differential expression of Tas2r genes between their herbivorous tadpole stage and their insectivorous adult stage, highlighting an ontogenetic adaptation of the bitter taste system. pnas.org
Denatonium is a synthetic compound, so there has been no direct evolutionary pressure for its detection. However, its ability to activate multiple TAS2Rs across different species demonstrates the broadly tuned nature of these receptors. The evolutionary advantage lies in having a set of receptors that can each recognize multiple, structurally diverse bitter compounds. This ensures that an animal can detect a wide range of potential toxins, including novel ones it has not encountered before. The responsiveness to denatonium is likely an evolutionary spandrel—a byproduct of the receptors evolving to detect a variety of natural, bitter-tasting, and often toxic, molecules. The fact that non-orthologous TAS2Rs in different species can be activated by denatonium further supports the idea of convergent evolution in the functional properties of these receptors, driven by the need to identify a common chemical feature of bitterness. nih.gov
Synthesis, Derivatization, and Advanced Analytical Methodologies for Denatonium Hydroxide
Synthetic Pathways and Chemical Precursors for Denatonium (B1200031) Hydroxide (B78521) Production
The primary and most established synthetic route to denatonium hydroxide begins with the synthesis of a denatonium halide, typically denatonium chloride. google.com This process involves the quaternization of a tertiary amine with a benzyl (B1604629) halide. wikipedia.orgatamanchemicals.com
The key chemical precursors in this synthesis are:
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A widely available local anesthetic that serves as the tertiary amine starting material. wikipedia.orggoogle.com
Benzyl Chloride: This reagent provides the benzyl group that alkylates the tertiary nitrogen atom of lidocaine (B1675312). google.comchemicalbook.com
The synthesis proceeds in two main stages. First, lidocaine is reacted with benzyl chloride to produce denatonium chloride. glasp.co This is a nucleophilic aliphatic substitution (SN2) reaction where the nitrogen atom of lidocaine acts as the nucleophile. glasp.coacs.org Subsequently, the denatonium chloride is converted to this compound. This can be achieved by reacting the chloride salt with a strong base, such as sodium hydroxide or potassium hydroxide, or through the use of an ion-exchange resin in the hydroxide form. google.comchemicalbook.com A method has been developed to perform these steps in aqueous conditions, which avoids the need for isolating intermediates in organic solvents and can reduce production time by up to 50%. google.com
Historically, the reaction has been performed solvent-free at high temperatures (110 °C) for extended periods (35 hours), achieving a 92% yield. acs.org Another approach utilized water as a solvent at 70-90 °C for 20-24 hours, resulting in a 70% yield. google.comacs.org More sustainable or "greener" methods have been developed, proposing acetonitrile (B52724) as a more effective solvent. acs.org Conducting the reaction in acetonitrile at 80 °C reduced the reaction time to 14 hours while maintaining a high yield of approximately 91%. acs.org The addition of a potassium iodide catalyst in acetonitrile further accelerated the reaction, yielding the product in just 2 hours with a comparable efficiency of about 85%. acs.org
| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| None (Solvent-free) | 110 | 35 | None | 92 | acs.org |
| Water | 70-90 | 20-24 | None | 70 | google.comacs.org |
| Acetonitrile | 80 | 14 | None | ~91 | acs.org |
| Acetonitrile | 80 | 2 | Potassium Iodide (KI) | ~85 | acs.org |
During the synthesis of this compound, the formation of by-products and the presence of impurities are critical parameters to monitor for quality control. In the initial quaternization step, the primary impurity is unreacted lidocaine. google.com Thin-layer chromatography (TLC) is commonly used to monitor the reaction's progress until the amount of remaining lidocaine is below a specified threshold, such as 10%. google.com
In the subsequent conversion of denatonium chloride to this compound using an alkali hydroxide (e.g., KOH or NaOH), an inorganic salt is formed as a by-product (e.g., potassium chloride or sodium chloride). acs.org This salt typically precipitates from the solution and can be removed by filtration. acs.org
The final crystalline this compound product can be analyzed for residual impurities. A specific manufacturing process reported an off-white crystalline product with a purity of 98.75% by titrimetry. google.com The impurity profile for this batch was documented as follows. google.com
| Impurity/Parameter | Content | Reference |
|---|---|---|
| Chloride Content | 0.01% | google.com |
| Ash Content | 0.10% | google.com |
| Loss on Drying (LOD) | < 1% | google.com |
Environmental degradation studies have also identified potential transformation products (TPs) of denatonium that could arise from manufacturing processes, including compounds formed via amide hydrolysis, hydroxylation, and N-dealkylation. uni-tuebingen.de
Chemical Derivatization Strategies for this compound Analogs
This compound is a key starting material for producing a variety of denatonium salts and derivatives, each with potentially unique properties. google.comwipo.int The hydroxide anion is readily displaced in neutralization or ion-exchange reactions to create analogs. atamanchemicals.com A significant example is the reaction of this compound with capsaicin (B1668287) (either natural or synthetic) to produce denatonium capsaicinate, a compound that combines bitterness with a spicy, pungent flavor. impurity.comgoogle.comgoogle.com This derivatization is reported to achieve the highest yield and purity when starting with this compound and synthetic capsaicin. google.comgoogle.com Other derivatives can be formed by reacting this compound with various fatty acids to produce salts like denatonium palmitate and linoleate. google.com
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For denatonium and its derivatives, the primary activity of interest is its intense bitterness, which is mediated by human bitter taste receptors (TAS2Rs). wikipedia.orgnih.gov
Key findings from SAR studies on denatonium-related compounds include:
The Quaternary Ammonium (B1175870) Cation is Key: The core bitter component is the denatonium cation itself, specifically the benzyldiethyl[(2,6-xylylcarbamoyl)methyl]ammonium ion. google.com The anion (e.g., hydroxide, benzoate (B1203000), saccharide) has a lesser effect on the bitterness itself but can significantly alter physical properties like solubility. acs.orggoogle.com
Integrity of the Base Structure: It has been observed that significant changes to the core denatonium structure can lead to a loss of the bitter taste, highlighting the importance of the specific arrangement of the xylyl, amide, and benzyl groups for receptor interaction. google.com
Introduction of Functional Groups: Research has focused on introducing new functional groups to create derivatives for specific applications. For example, reacting lidocaine derivatives with carboxylated benzyl halides yields carboxyl-functionalized denatonium derivatives. google.com These derivatives surprisingly retain an intense bitter taste and can be further reacted to form esters and amides, allowing them to be coupled to other molecules. google.com
Rational design involves the strategic design and synthesis of new molecules to achieve a specific biological effect, such as enhancing the binding affinity and specificity for a particular receptor. nih.govnih.gov While specific rational design studies for modulating denatonium's receptor affinity are not extensively detailed in the available literature, the principles can be applied based on its known biological targets.
Denatonium is recognized by at least eight distinct human bitter taste receptors (TAS2Rs). wikipedia.org The principles of rational design for modulating its activity would involve:
Molecular Modeling: Using computational models of the TAS2R binding pockets to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the denatonium cation and the receptor proteins. nih.gov
Targeted Structural Modifications: Synthesizing analogs with specific modifications intended to improve these interactions. This could involve altering the alkyl groups on the quaternary nitrogen, substituting groups on the benzyl or xylyl rings, or modifying the linker between the amide and the ammonium center. nih.govresearchgate.net
Bioactivity Screening: Evaluating the newly synthesized analogs in vitro for their ability to activate the target TAS2R receptors to confirm if the designed modifications resulted in higher affinity (potency) or altered specificity (activating a different subset of TAS2Rs). researchgate.net
For example, a strategy could involve introducing hydrogen-bond donors or acceptors at specific positions on the denatonium structure to form stronger connections with key amino acid residues in the receptor's binding site, a common approach in drug design. nih.govresearchgate.net
Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization and Analysis
A variety of advanced analytical methods are employed for the identification, quantification, and characterization of denatonium and its salts. As this compound is typically converted to more stable salts like denatonium benzoate for commercial use, many methods are optimized for the analysis of the cation in these forms.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of denatonium salts. Various HPLC methods have been developed using different columns and mobile phases. researchgate.neteuropa.eu
A mixed-mode Primesep SB column with a mobile phase of water, acetonitrile, and ammonium formate (B1220265) has been used for separation with UV detection at 260 nm. sielc.com
Reversed-phase chromatography on a Chromolith Performance RP-18e or other C8/C18 columns is also widely used, often with a gradient of acetonitrile and an aqueous acid or buffer, coupled with a Diode-Array Detector (DAD) or UV detector. researchgate.neteuropa.eu
Hydrophilic Interaction Chromatography (HILIC) has also been explored, with a cyanoethyl phase showing strong retention for the denatonium cation. researchgate.net
Capillary Electrophoresis (CE): This technique has been successfully used for the rapid analysis of denatonium benzoate in various formulations. researchgate.net
Spectroscopic Techniques:
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS is a powerful tool for confirming the identity and enabling quantification of denatonium. Electrospray ionization (ESI) in positive mode (ESI+) is typically used to detect the denatonium cation. researchgate.net Deuterium-labeled denatonium has been synthesized to serve as an internal standard for highly accurate quantitative analysis by LC-MS. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of newly synthesized denatonium derivatives and for confirming the identity of the final products. acs.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the denatonium molecule, aiding in structural confirmation. researchgate.net
Raman Spectroscopy: Advanced Raman techniques, such as Spatially Offset Raman Spectroscopy (SORS), have been shown to be effective for the trace detection of denatonium benzoate, even through containers, with detection limits as low as 0.2 ppm. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Definitive this compound Quantification and Isotope Profiling
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the definitive analysis of this compound, offering unparalleled specificity and sensitivity. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, coupled with liquid chromatography, enable precise mass measurements, which are critical for unequivocal identification and quantification. uni-tuebingen.de In full-scan mode, HRMS instruments can achieve mass resolutions high enough (e.g., 70,000) to distinguish the denatonium cation from isobaric interferences, which is particularly crucial in complex sample matrices. oaepublish.com
For quantification, the high mass accuracy of HRMS minimizes the need for extensive chromatographic separation, allowing for faster analytical run times. The analysis of the denatonium cation (C28H35N2O+) relies on its exact mass for detection. uni-tuebingen.de This approach has been successfully applied to the analysis of other quaternary ammonium compounds, like tetramethylammonium (B1211777) hydroxide (TMAH), where the tetramethylammonium ion (TMA+) was identified and quantified with high confidence. oaepublish.comoaepublish.com
Isotope profiling, an intrinsic capability of HRMS, provides an additional layer of confirmation for the presence of this compound. The technique involves monitoring the characteristic isotopic pattern of the denatonium cation. The relative abundances of the isotopic peaks, resulting from the natural prevalence of 13C, 15N, and 2H, must match the theoretical isotopic distribution for a molecule of the elemental composition C28H35N2O+. This matching provides high confidence in the identification, effectively reducing false positives. Retrospective analysis of HRMS data allows for the screening of samples for suspected compounds and their transformation products without the need for re-analysis. uni-tuebingen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. hyphadiscovery.com Both ¹H and ¹³C NMR experiments are performed to confirm the molecular structure, providing detailed information about the chemical environment of each atom. acs.orgresearchgate.net
In the ¹H NMR spectrum of the denatonium cation, all characteristic peaks can be identified. researchgate.net A notable feature is the chemical shift of the methylene (B1212753) group protons situated between the quaternary ammonium group and the carbonyl group. acs.orgresearchgate.net The position of this peak is sensitive to the nature of the counter-anion due to interactions between the protons and various atoms in the anion. acs.orgresearchgate.net While spectra are commonly reported for denatonium benzoate or chloride, the analysis of this compound would show the same cationic backbone, with the hydroxide anion influencing the spectral shifts, particularly of protons near the cationic center.
For complex structural problems or definitive identification, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecule. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing insights into the spatial conformation of the molecule in solution. hyphadiscovery.com
Chromatographic Separation Methods (e.g., HPLC, GC-MS) for this compound Purity Assessment and Impurity Separation
Chromatographic methods are the primary techniques for assessing the purity of this compound and separating it from synthesis precursors, degradation products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of denatonium salts. researchgate.net Given that this compound exists as a denatonium cation and a hydroxide anion in solution, methods developed for other denatonium salts like denatonium benzoate are readily adaptable. iteh.ai HPLC methods typically employ reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile and water or a buffer solution mixture. kebs.orgeuropa.eu Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength of around 210 nm, where the denatonium cation exhibits strong absorbance. kebs.orgeuropa.eu The working range for quantitative determination is typically from 0.5 to 20.0 mg/L. europa.eu These methods are robust and can be validated for purity assessment, providing quantitative results in less than 15 minutes. researchgate.netiteh.ai
Gas Chromatography-Mass Spectrometry (GC-MS) is less straightforward for the analysis of this compound. As a quaternary ammonium salt, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. While GC-MS has been mentioned for the detection of other denaturants, its application to denatonium salts would require a derivatization step to convert the non-volatile cation into a volatile species or the use of specialized techniques such as pyrolysis-GC-MS. researchgate.net Therefore, HPLC remains the preferred chromatographic method for routine purity and impurity analysis.
| Parameter | Typical HPLC Conditions for Denatonium Analysis |
| Column | Cyano-type or C18 reversed-phase |
| Mobile Phase | Acetonitrile and 0.2% Sodium Chloride Solution (e.g., 80:20 v/v) kebs.orgeuropa.eu |
| Detection | UV at 210 nm kebs.orgeuropa.eu |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Run Time | < 15 minutes researchgate.netiteh.ai |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Detection and Quantification
Spectrophotometric methods offer rapid and accessible means for the detection and quantification of this compound.
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for confirming the functional groups present in the this compound molecule. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. researchgate.net Key peaks for the denatonium cation include those for the amide C=O stretching, aromatic C=C ring stretching, C-N stretching, and C-H stretching from the alkyl and aromatic groups. researchgate.net The presence of the hydroxide anion would be confirmed by a broad O-H stretching band, although in aqueous solutions, this signal would overlap significantly with the water absorption bands. mit.edu
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simple and effective technique for quantifying this compound in solutions without significant interfering substances. The denatonium cation has chromophores—specifically its aromatic rings—that absorb UV light. researchgate.net Quantification is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax), which is around 210 nm when used in HPLC detection and around 230 nm for direct measurements of diluted solutions. kebs.orgresearchgate.net For quantification in certain matrices, multiwavelength analysis can be employed to correct for background interference. researchgate.net While direct UV-Vis is straightforward, its selectivity can be limited in complex mixtures. In such cases, it is most effectively used as a detector following chromatographic separation. electrooptics.commt.comnih.gov
Methodologies for Quantifying this compound in Complex Industrial and Environmental Matrices
Development and Validation of Extraction and Sample Preparation Techniques for this compound Analysis
The accurate quantification of this compound in complex matrices such as polymers, solvents, and water necessitates robust sample preparation and extraction techniques to isolate the analyte and remove interfering components.
For relatively clean matrices like denatured ethanol (B145695) or engine coolants , sample preparation can be as simple as direct injection or a dilution step with the mobile phase, followed by filtration through a 0.45 µm membrane filter to remove particulates before HPLC analysis. iteh.aikebs.org
In more complex environmental samples like surface water or wastewater , direct aqueous injection coupled with a sensitive technique like LC-HRMS can be employed. uni-tuebingen.de This approach minimizes sample handling but requires careful evaluation of matrix effects, such as ion suppression or enhancement, which can impact quantification accuracy. uni-tuebingen.de For trace-level analysis, a pre-concentration step is often required. Solid-Phase Extraction (SPE) is a common and effective technique for extracting and cleaning up quaternary ammonium compounds from aqueous samples.
For solid matrices like polymers , a solvent extraction step is necessary. This involves dissolving or swelling the polymer in a suitable solvent to release the this compound, followed by filtration or centrifugation to separate the liquid extract for analysis.
Method validation is a critical step to ensure the reliability of the analytical data. Validation is typically performed according to established guidelines (e.g., SANTE/11312/2021) and assesses parameters including linearity, accuracy (as recovery), precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). nih.gov Recovery experiments, where the matrix is spiked with a known amount of the analyte at different concentration levels, are performed to evaluate the efficiency of the extraction procedure. nih.gov
Trace Analysis and Detection Limits of this compound in Diverse Sample Types (e.g., Polymers, Solvents, Water)
Trace analysis of this compound is essential for environmental monitoring and ensuring compliance with regulations in various consumer products. The achievable detection limits depend heavily on both the analytical instrumentation and the complexity of the sample matrix.
High-sensitivity techniques are required to detect the low concentrations often found in environmental samples. LC-HRMS is particularly well-suited for this purpose, capable of detecting denatonium in wastewater treatment plant effluents at concentrations as low as the nanogram per liter (ng/L) range. uni-tuebingen.de One study reported a maximum concentration of 341 ng L⁻¹ in such effluents, demonstrating the persistence of the compound and the sensitivity of the analytical method. uni-tuebingen.de
For quality control in industrial products, HPLC-UV methods are common. In these applications, detection limits are typically in the milligram per liter (mg/L) or parts per million (ppm) range, which is sufficient for verifying the concentration of denatonium as a denaturant or aversive agent. researchgate.neteuropa.eu The primary challenge in trace analysis is overcoming matrix effects, which can lead to inaccurate quantification. researchgate.net Isotopic dilution, where a stable isotope-labeled version of the analyte is used as an internal standard, is an effective strategy to compensate for these effects, particularly in LC-MS analysis.
| Analytical Technique | Matrix | Limit of Quantification (LOQ) / Detection Limit (LOD) | Reference |
| HPLC-UV | Denatured Alcohol | LOQ: 0.5 mg/L | europa.eu |
| Capillary Electrophoresis | Denatured Alcohol Formulations | LOD: 0.45 mg/L | researchgate.net |
| LC-HRMS (Q-TOF) | Wastewater Effluent | Detected concentrations up to 341 ng/L | uni-tuebingen.de |
| Potentiometry | Rapeseed Oil | 1-10 ppm range | chemicalbook.com |
Applications and Industrial Integration of Denatonium Hydroxide Non Clinical Focus
Denatonium (B1200031) Hydroxide (B78521) as a Chemical Denaturant in Industrial Solvents and Alcohols
The primary application of the denatonium cation is as a denaturant for ethanol (B145695), rendering it unfit for consumption and thereby exempt from beverage alcohol taxes and sales restrictions. wikipedia.orglerochem.eu This is crucial for industries that use ethanol as a solvent or in manufacturing processes. Its powerful aversive taste also serves to discourage the abuse of volatile substances in products like gas dusters through inhalation. wikipedia.org
Regulatory bodies worldwide have established standardized formulations for denatured alcohol that include denatonium salts to ensure products are sufficiently aversive. These regulations are critical for both public safety and fiscal control.
In the European Union, a common formulation for "Completely Denatured Alcohol" (CDA) is recognized across member states to facilitate trade and ensure consistent safety standards. solvents.org.ukeuropa.eu This "Euro" formulation specifically mandates the use of denatonium benzoate (B1203000). europa.eu Similarly, the United Kingdom has its own regulations for various grades of denatured alcohol, many of which require the inclusion of denatonium benzoate at precise concentrations. solvents.org.uklegislation.gov.uk In North America, both the United States and Canada specify the use of denatonium benzoate in certain denatured alcohol grades. wikipedia.orgjustice.gc.ca For example, the U.S. designation SD-40B signifies that the ethanol has been denatured using denatonium benzoate. wikipedia.org
The table below outlines several regulatory mandates for the inclusion of denatonium benzoate in denatured alcohol.
| Jurisdiction/Formulation | Mandated Denatonium Benzoate Concentration | Other Denaturants in Formulation | Reference |
| European Union (CDA "Euro" Formulation) | 1.0 gram per 100 litres of absolute alcohol | 1 litre Isopropyl alcohol, 1 litre Methyl ethyl ketone | solvents.org.ukeuropa.eu |
| United Kingdom (Trade Specific Denatured Alcohol) | 10 micrograms per millilitre | 1 part Tertiary butyl alcohol per 999 parts alcohol | legislation.gov.uk |
| United Kingdom (Trade Specific Denatured Alcohol) | 10 micrograms per millilitre | 20 parts Isopropyl alcohol per 980 parts alcohol | legislation.gov.uk |
| Canada (Denatured Alcohol) | Substance must meet National Formulary specifications | Varies by specific grade | justice.gc.ca |
The inclusion of denatonium salts in hazardous products is a preventative public health measure aimed at reducing accidental poisonings, particularly among children. europa.eu The rationale is that an intensely bitter taste will cause immediate rejection upon tasting, preventing the ingestion of a harmful dose. This aversive quality is leveraged in a wide array of products, including antifreeze, windshield washer fluid, solvents, paints, and liquid soaps. wikipedia.orgatamankimya.com
Research has been conducted to validate the effectiveness of this approach. A study published in Fundamental and Applied Toxicology in 1982 investigated the effectiveness of denatonium benzoate in deterring the ingestion of liquid detergents by children. europa.eu The extreme sensitivity of humans to the bitter taste of denatonium is a key factor; dilutions as low as 10 parts per million (ppm) are unbearably bitter to most people. wikipedia.org This high level of perceptibility is critical for its function as a safety additive. The compound has also been used to safeguard rat poisons from human consumption, as humans can detect it at much lower concentrations than rodents. atamanchemicals.com In 1995, the U.S. state of Oregon mandated the addition of denatonium benzoate to products containing ethylene (B1197577) glycol and methanol (B129727), such as antifreeze, specifically to prevent poisonings in children and animals. wikipedia.org
The integration of denatonium salts into large-scale industrial manufacturing involves specific economic and logistical factors. The primary economic driver for using denatonium as a denaturant in alcohol is fiscal; denaturing ethanol renders it suitable for industrial use only, thereby exempting it from significantly higher beverage alcohol taxes. lerochem.eu This tax exemption provides a substantial economic benefit that far outweighs the cost of the denaturing process.
From a logistical standpoint, the process is efficient due to the extremely low concentrations required. Denatonium salts are effective at levels of parts per million or even parts per billion. atamankimya.comatamankimya.com For example, the EU formulation for CDA requires only one gram of denatonium benzoate per 100 litres of alcohol. solvents.org.uk This high potency means that only small quantities of the aversive agent need to be purchased, transported, and stored. However, it also necessitates precise metering and mixing equipment to ensure the denaturant is evenly distributed throughout the bulk liquid to meet regulatory standards and guarantee effectiveness. tracit.org The stability of denatonium solutions in alcohol or water, which retain their bitter taste for years without being diminished by light, adds to their logistical appeal for products with a long shelf life. atamanchemicals.com
Role of Denatonium Hydroxide in Formulations for Animal Repellency and Deterrence
The potent bitterness of the denatonium cation is also effective in deterring animals, leading to its use in a variety of repellent and anti-ingestant applications. riverlandtrading.com Animals, however, are known to have different sensitivities to the compound. atamanchemicals.com
Denatonium salts are an active ingredient in animal repellents designed to protect property and agricultural assets from damage caused by nibbling or chewing. atamanchemicals.comlerochem.eu These products are typically formulated as solutions that can be sprayed directly onto plants, young shoots, and branches. lerochem.euinstructables.com The bitter taste makes the treated foliage unpalatable to animals, discouraging them from eating the plants and subsequently from visiting the treated area. lerochem.eu
This application is particularly common for deterring large mammals such as deer, as well as other animals like squirrels and groundhogs. atamanchemicals.cominstructables.com Research and practical guides have demonstrated its effectiveness, noting that the compound can be persistent on plants for several months, providing long-lasting protection. instructables.com In animal husbandry, it has also been used to prevent undesirable behaviors such as cannibalism in pigs. lerochem.eu
| Application Area | Target Animal(s) | Method of Application | Reference |
| Gardens & Landscaping | Deer, Squirrels, Groundhogs, Mice | Spray solution applied to foliage | lerochem.euinstructables.com |
| Agriculture & Forestry | Deer, Wild Boar | Spray solution applied to young shoots and plants | lerochem.eu |
| Animal Husbandry | Pigs | Used to prevent cannibalism | lerochem.eu |
To prevent damage from gnawing animals and accidental ingestion by children, denatonium salts are incorporated as an anti-ingestant coating on a variety of solid goods. wikipedia.orglerochem.eu A well-known example is its application to Nintendo Switch game cartridges to deter young children from putting them in their mouths and swallowing them. wikipedia.org Similarly, it is used as a coating on some lithium button cell batteries, which can cause severe internal injury if swallowed. wikipedia.org
In industrial and outdoor settings, denatonium benzoate is applied to electrical cables and wires to prevent rodents from chewing through the protective insulation, which can cause equipment failure and safety hazards. lerochem.eu The aversive agent is also integrated into the manufacturing of various plastic and consumer products to discourage chewing and ingestion by pets or wildlife. riverlandtrading.com
Behavioral Efficacy Studies of this compound in Animal Deterrence Across Various Species
While direct behavioral efficacy studies focusing exclusively on this compound are not prevalent in publicly available research, extensive studies have been conducted on its salt derivative, denatonium benzoate. This compound serves as a crucial chemical intermediate in the synthesis of denatonium salts like denatonium benzoate and denatonium saccharinate atamankimya.comwikipedia.orgatamanchemicals.comatamankimya.com. The denatonium cation is the active bitter component, and therefore, the findings for denatonium benzoate are considered highly relevant to the potential efficacy of the denatonium ion in general.
The primary mechanism of denatonium compounds as animal deterrents lies in their extremely potent bitter taste, which is intended to be aversive upon ingestion. However, research indicates that taste perception and sensitivity to denatonium vary significantly across different animal species.
Mammalian Deterrence: Denatonium benzoate is frequently incorporated into animal repellents, particularly for larger mammals such as deer wikipedia.orgatamanchemicals.com. It is applied to trees and foliage to deter browsing. Studies have shown it to be a long-lasting repellent for deer herts.ac.uk. It is also used to prevent livestock, like pigs, from cannibalism and to deter cattle from certain behaviors lerochem.eu. However, the effectiveness is not universal, as some species of dogs and deer may not perceive the taste of denatonium compounds, rendering it ineffective as an aversive agent for them google.com.
Interestingly, denatonium benzoate has been used to safeguard rat poisons from human consumption. Humans can detect the bitterness at much lower concentrations than rodents, providing a safety measure for pest control products atamanchemicals.comlerochem.eu.
A 2019 study on Chinese Fast Yellow Chickens investigated the effects of dietary denatonium benzoate. The results indicated that medium to high doses (20 mg/kg and 100 mg/kg) led to a significant decrease in body weight over a 28-day period, suggesting an aversive effect on feed intake nih.gov. This highlights that taste signals associated with bitterness can provoke aversive reactions and protect animals from consuming potentially harmful substances nih.gov.
Avian and Insect Deterrence: The application of denatonium compounds extends to avian and insect deterrence. It is used as a seed treatment to protect newly planted crops from birds publish.csiro.au. A recent patent explores the use of denatonium benzoate as a seed treatment to repel insects, particularly wireworms. The study found that its efficacy was comparable to standard insecticides and that it may have a systemic effect on the plant as it grows google.com. The compound repels the insects without being lethal, and it is also noted to be harmless to many beneficial insects google.com.
The following table summarizes the observed efficacy of denatonium compounds in various species:
| Species Group | Target Species Example | Application | Observed Efficacy | Citation |
|---|---|---|---|---|
| Mammals | Deer | Foliar Spray | Effective as a long-lasting repellent. | herts.ac.uk |
| Mammals | Rodents | Poison Bait Additive | Not effective as a deterrent for rodents, but deters human ingestion. | atamanchemicals.comlerochem.eu |
| Mammals | Dogs | General Aversive Agent | Effectiveness varies; some dogs do not perceive the taste. | google.com |
| Avian | Chickens | Feed Additive | High doses reduced feed intake and body weight. | nih.gov |
| Insects | Wireworms | Seed Treatment | Effective repellent, comparable to standard insecticides. | google.com |
Integration of this compound in Non-Medical Consumer Product Safety Measures
This compound is a precursor to the widely used aversive agent, denatonium benzoate atamankimya.comatamankimya.com. The integration of denatonium compounds into consumer products is a critical safety measure aimed at preventing accidental poisonings, especially among children. The intense bitterness makes products unpalatable, discouraging ingestion of otherwise harmful substances.
Mandatory Inclusion of this compound in Automotive Products (e.g., Antifreeze, Windshield Washer Fluid)
The use of a bittering agent in automotive products is a significant public health initiative. Antifreeze, which primarily contains ethylene glycol, has a sweet taste that can be attractive to children and animals, leading to accidental and often fatal poisonings bornfreeusa.org.
To combat this, the state of Oregon in 1995 mandated the addition of denatonium benzoate to antifreeze and windshield washer fluid containing ethylene glycol and methanol wikipedia.orgresearchgate.net. Following this, other jurisdictions have adopted similar regulations. In Europe and several U.S. states, the inclusion of denatonium benzoate in these automotive fluids is now required by law atamankimya.comlerochem.eu. In December 2012, U.S. manufacturers voluntarily agreed to add the bitterant to antifreeze sold across the nation wikipedia.org. The typical concentration required is between 30-50 parts per million (ppm) researchgate.net. This small quantity is sufficient to render the product unbearably bitter without altering its performance. Safety data sheets for antifreeze products now often list denatonium benzoate as a component, alongside active ingredients like ethylene glycol and corrosion inhibitors like sodium hydroxide envirochem.co.nzkostusa.com.
Strategic Incorporation of this compound in Household Cleaners, Detergents, and Personal Care Products (non-ingestible)
The application of denatonium's bittering properties extends to a vast array of household and personal care items. Again, it is typically the benzoate salt, derived from this compound, that is used. The goal is to deter accidental ingestion of products that may be stored within reach of children.
Products that commonly contain denatonium benzoate include:
Household Cleaners: Liquid soaps, window cleaners, disinfectants, and laundry detergents often include denatonium benzoate atamankimya.comatamanchemicals.com.
Personal Care Products: It is added to items like shampoos, nail polish designed to prevent nail-biting, and some topical creams wikipedia.orgatamanchemicals.com.
Other Harmful Liquids: Solvents, paints, and varnishes may also be treated with this aversive agent wikipedia.org.
The inclusion of denatonium compounds in these products is a passive safety feature that has become an industry standard for many consumer goods to mitigate risks of poisoning uni-tuebingen.de.
This compound in Horticultural and Pest Management Products as a Deterrent Component
In horticulture and pest management, denatonium compounds (primarily as denatonium benzoate) serve a dual purpose: protecting plants from animals and making pesticides less likely to be ingested by non-target species, including humans and pets.
Denatonium benzoate is used as an active ingredient in repellents sprayed on plants to deter animals like deer and wild boar from eating them lerochem.eu. It is also applied to outdoor cables and wires to discourage rodents from chewing on them atamanchemicals.comatamankimya.com.
In pesticide formulations, it acts as a safety additive. For example, it is added to rodenticides and insect baits atamanchemicals.comlerochem.eu. This makes the poison bait highly unpalatable to humans, who can detect the bitterness at concentrations far below the threshold for rodents atamanchemicals.com. More recently, research has focused on using denatonium benzoate to treat seeds, protecting them from insects like wireworms. This application is seen as a more environmentally friendly alternative to some traditional insecticides as it repels rather than kills, and is not harmful to many beneficial insects google.com.
Innovation and Future Directions in Industrial Applications of this compound
While the primary industrial role of this compound remains that of a precursor, innovations involving the denatonium cation continue to evolve, focusing on enhancing its efficacy and expanding its applications through new delivery systems.
Development of Novel Encapsulation and Controlled Release Systems for this compound
The development of encapsulation and controlled-release technologies for aversive agents like denatonium compounds represents a significant area of innovation. Encapsulation can protect the bitter agent from degradation, prevent it from affecting the chemical properties of the host product, and control its release under specific conditions (e.g., upon contact with saliva).
While research specifically detailing the encapsulation of this compound is limited, patents and studies related to its derivatives provide insight into future possibilities. For instance, a patent for tamper-resistant pharmaceutical formulations describes the potential for controlled-release dosage forms of denatonium capsaicinate, a compound that can be synthesized from this compound google.com. This suggests that technologies exist to control the release of denatonium-based molecules.
In the context of consumer products, a patent for liquid laundry detergents describes the use of core-shell encapsulates to deliver benefit agents like perfumes over time googleapis.com. This type of microencapsulation technology could theoretically be adapted for denatonium compounds. Encapsulating the bitter agent could prevent it from interacting with other ingredients in a complex chemical formulation until its aversive properties are needed, such as during an accidental ingestion event.
Furthermore, a study on the synthesis of denatonium benzoate mentions the use of "encapsulated bitter tastants" in research, indicating that methods to encapsulate these compounds are available and in use within the scientific community, though specific details of the encapsulation process were not provided acs.org. These advancements point toward a future where the application of denatonium's powerful aversive properties can be more precisely controlled and targeted, enhancing safety across a wider range of industrial products.
Exploration of this compound in Advanced Materials Science for Smart Coatings and Protective Barriers
The field of advanced materials science is increasingly focused on the development of "smart" coatings and protective barriers that can respond to environmental stimuli or exhibit specific functionalities beyond simple protection. Within this context, the exploration of various chemical compounds as active agents is a key area of research. This compound, a quaternary ammonium (B1175870) compound, presents an interesting candidate for investigation in this domain, primarily due to the inherent properties of its cation and its role as a reactive intermediate. While direct research on this compound's integration into smart coatings is still in its early stages, its potential can be inferred from its chemical nature and the functionalities of related compounds.
The primary route to synthesizing various denatonium salts involves the use of this compound as a key intermediate. wikipedia.orgatamanchemicals.com Typically, denatonium chloride undergoes a reaction with a hydroxide source, such as potassium hydroxide or sodium hydroxide, to form this compound. atamanchemicals.comacs.org This is often followed by a neutralization reaction with a selected acid to produce the desired denatonium salt. wikipedia.orgatamanchemicals.com For instance, reacting this compound with benzoic acid yields denatonium benzoate, the most commonly used denatonium salt. wikipedia.orgatamanchemicals.com
A significant area of exploration for denatonium compounds in protective coatings is in the formulation of anti-fouling and aversive coatings. A patent discloses the synthesis of denatonium capsaicinate, which is produced by reacting this compound with capsaicin (B1668287). google.com This resulting compound is noted for its biocidal and antifoulant properties. google.com The patent further details that denatonium capsaicinate can be incorporated into polymers and coatings for materials such as electrical wires and pipes (B44673) to deter animal interference. google.com This positions this compound as a crucial precursor for creating functionalized coatings that act as protective barriers against biological agents and animal-induced damage.
The broader class of quaternary ammonium compounds (QACs), to which this compound belongs, is well-studied in the context of smart and functional coatings. nih.goviipseries.orgulprospector.com QACs are known for their antimicrobial properties and are used as additives in coatings for hospitals, kitchens, and other surfaces to prevent the growth of bacteria, viruses, and fungi. iipseries.orgulprospector.com The mechanism of action typically involves the positively charged nitrogen atom of the QAC interacting with and disrupting the negatively charged cell membranes of microbes. This established functionality of QACs suggests a potential for this compound to be investigated for similar applications in antimicrobial coatings.
Furthermore, the principles of stimuli-responsive materials could potentially be applied to coatings incorporating this compound. Smart coatings can be designed to react to changes in their environment, such as pH. nih.gov For instance, a coating could be developed to release an active agent in response to a change in local acidity. Given that this compound is a basic compound, its incorporation into a polymer matrix could potentially influence the pH-responsiveness of the resulting material. Research into pH-responsive hydrogels using other quaternized compounds has demonstrated the feasibility of such systems. nih.gov
The table below summarizes the potential roles and related research findings concerning this compound and its derivatives in the context of advanced coatings.
| Application Area | Compound | Functionality | Research Finding/Potential |
| Aversive Protective Barriers | Denatonium Capsaicinate (from this compound) | Anti-gnawing, Animal Repellent | Can be incorporated into polymer sheaths for cables and pipes to prevent animal attack. google.com |
| Anti-Fouling Coatings | Denatonium Capsaicinate (from this compound) | Antifoulant, Biocidal | Exhibits properties that can prevent the accumulation of unwanted biological growth on surfaces. google.com |
| Antimicrobial Surfaces | Denatonium Cation (as a QAC) | Antimicrobial | Quaternary ammonium compounds are known to be effective against a broad spectrum of microbes, suggesting a potential application for denatonium-based coatings. iipseries.orgulprospector.com |
| Stimuli-Responsive Coatings | This compound | pH-Sensitivity (potential) | As a basic compound, it could potentially be used to create coatings that respond to changes in environmental pH, though specific research is lacking. |
While the direct application of this compound in smart coatings is not yet extensively documented in scientific literature, its role as a precursor to functional molecules like denatonium capsaicinate and the known properties of quaternary ammonium compounds provide a strong basis for its future exploration in advanced materials science. The development of smart coatings and protective barriers is a dynamic field, and the unique characteristics of the denatonium cation may yet be harnessed in novel material formulations.
Environmental Fate, Transport, and Ecological Considerations of Denatonium Hydroxide
Environmental Release Pathways and Distribution of Denatonium (B1200031) Hydroxide (B78521)
The release of denatonium hydroxide into the environment is primarily linked to its use in a wide array of consumer and industrial products. As a quaternary ammonium (B1175870) compound (QAC), its distribution is governed by its physical and chemical properties, which favor partitioning into aqueous and solid phases rather than the atmosphere. acs.orgnih.gov
There is limited direct research on the atmospheric deposition of this compound. However, studies on other QACs indicate that these compounds can become airborne. acs.org Aerosolized usage of products containing QACs, such as disinfectants or cleaning agents, and the transport of contaminated dust particles are potential pathways for their entry into the atmosphere. acs.orgoup.com For instance, QACs have been detected in residential indoor air, with concentrations reaching up to 4.36 μg/m³. acs.org Once in the atmosphere, they are expected to be removed through wet or dry deposition. nih.gov Given the low volatility of QACs, long-range atmospheric transport is generally limited. acs.orgnih.gov
The interaction of the denatonium cation with soil is a critical factor in its environmental distribution. nih.govscience.gov Being a permanent-charge cation, denatonium strongly adsorbs to negatively charged components of soil and sediment, particularly clay minerals like smectites and kaolinite (B1170537). acs.orgnih.govnih.govsemanticscholar.org This sorption is rapid, with studies on smectite clays (B1170129) showing that equilibrium is reached within two minutes. nih.gov
The sorption process is influenced by several factors:
Clay Type: Different clay minerals exhibit varying sorption capacities. Studies have shown that smectite clays like montmorillonite (B579905) can completely remove denatonium from solution under certain conditions. nih.gov
pH: The effect of pH on sorption capacity can vary depending on the specific clay mineral and the surrounding electrolyte composition. For smectite (Syn-1), the sorption capacity was found to be independent of pH in the range of 3.6 to 8.2. nih.gov In contrast, for kaolinite, maximum sorption was observed at higher pH values in the presence of sodium chloride (NaCl) and potassium chloride (KCl) electrolytes, but at lower pH values in a calcium chloride (CaCl₂) electrolyte. semanticscholar.org
Ionic Strength and Electrolyte Cation: Sorption is consistent with a cation-exchange process. semanticscholar.org Distribution coefficients are negatively correlated with ionic strength, meaning sorption capacity increases as the concentration of background electrolytes decreases. nih.gov The identity of the background cation also modulates sorption, with enhanced sorption observed in the presence of potassium ions compared to calcium ions. semanticscholar.org
The strong affinity for soil particles suggests that denatonium is not mobile and has a low potential to leach into groundwater. publications.gc.ca Soil column leaching studies on denatonium benzoate (B1203000) found that less than 0.05% of the applied amount was detected in the leachate, confirming its strong binding to soil. publications.gc.ca
Table 1: Soil Sorption Characteristics of the Denatonium Cation
| Parameter | Matrix | Condition | Observation | Reference |
|---|---|---|---|---|
| Sorption Equilibrium Time | Smectite Clays (Syn-1, SWy-2, STx-1b) | 305K | < 2 minutes | nih.gov |
| Sorption Capacity | Smectite Clay (Syn-1) | pH 3.6 - 8.2 | Constant at 1.3x10⁻² g/g clay | nih.gov |
| Effect of pH on Sorption | Kaolinite Clay | 0.01 M CaCl₂ | Uptake maximal at low pH | semanticscholar.org |
| Effect of pH on Sorption | Kaolinite Clay | 0.01 M KCl / NaCl | Uptake maximal at high pH | semanticscholar.org |
| Effect of Ionic Strength | Smectite Clays | - | Sorption capacity increases with decreased electrolyte concentration | nih.gov |
| Adsorption Coefficient (Kd) | Various Soils | - | 7.9 to 527.9 mL/g | publications.gc.ca |
The primary pathway for denatonium compounds to enter aquatic environments is through the discharge of treated and untreated wastewater. uni-tuebingen.denih.gov Due to its high water solubility (45.0 g/L for denatonium benzoate) and low vapor pressure, this compound is expected to be highly mobile within the water column. publications.gc.ca Studies have ubiquitously detected denatonium in wastewater treatment plant (WWTP) effluents and in surface waters, with concentrations reaching up to 341 ng/L in effluents and nearly 200 ng/L in wastewater-impacted rivers. uni-tuebingen.de
Once in an aquatic system, the fate of denatonium is driven by two main processes:
Transport in the Water Column: Due to its solubility, denatonium is transported with the flow of water, leading to its distribution downstream from release points like WWTP outfalls. uni-tuebingen.de
Sorption and Sedimentation: The strong affinity of the denatonium cation for particulate matter means it will readily adsorb to suspended solids in the water. acs.orgnih.govnih.gov This process facilitates its removal from the water column and deposition into the sediment. High adsorption and recalcitrance to biodegradation lead to the frequent presence and accumulation of QACs in sediments. nih.gov
The dissipation of denatonium from the water column is therefore a combination of dilution, transport, and sedimentation. Given its persistence, the sediment acts as a long-term sink for the compound.
Biotransformation and Abiotic Degradation Pathways of this compound in Environmental Compartments
Degradation of this compound in the environment is slow, with both biotic and abiotic processes contributing to its transformation over long periods. The compound is widely considered to be persistent. researchgate.netnih.gov
Denatonium is not considered to be readily biodegradable. researchgate.net Research indicates that its degradation under typical environmental conditions is negligible, supporting its persistent nature. researchgate.netnih.gov In one instance, biotransformation studies for denatonium benzoate in soil and water were waived by a regulatory agency based on the rationale of negligible potential environmental exposure, highlighting the lack of comprehensive data in this area. publications.gc.ca
While specific studies on denatonium are scarce, research on other QACs provides insight into potential microbial degradation pathways under aerobic conditions. These pathways, primarily carried out by bacteria from the genera Pseudomonas and Xanthomonas, generally involve: rsc.orgasm.org
Hydroxylation of the Alkyl Chain: The primary degradation begins with the hydroxylation at the terminal carbon of the long alkyl chain, followed by oxidation. rsc.org
N-dealkylation/Demethylation: Another pathway involves the cleavage of alkyl or methyl groups from the central nitrogen atom. rsc.orgasm.org For example, the degradation of dodecyltrimethylammonium (B156365) chloride (DTAC) by a Pseudomonas species was proposed to occur via two routes: one involving the release of trimethylamine (B31210) and the other involving the release of dimethylamine. asm.org
These biodegradation processes are generally slow and are often outpaced by the rapid sorption of QACs to solids, which reduces their bioavailability to microorganisms. nih.govnih.gov Under anaerobic conditions, such as those found in some sediments, the biodegradation of QACs has been shown to be even more limited. nih.gov
Table 2: Microbial Degradation of Denatonium Cation
| Parameter | Finding | Reference |
|---|---|---|
| Biodegradability | Not readily biodegradable; degradation is negligible under environmental conditions. | researchgate.netnih.gov |
| Kinetic Data | No specific biotransformation half-life data available for soil or aquatic environments. | publications.gc.ca |
| Potential Aerobic Pathways (inferred from other QACs) | - Hydroxylation of the alkyl chain
| researchgate.netrsc.org |
| Anaerobic Biodegradation | Generally inhibited for QACs. | nih.gov |
Abiotic degradation processes, particularly photolysis and hydrolysis, have been studied for denatonium benzoate.
Photolytic Degradation: Indirect photodegradation, driven by reactive species generated by photosensitizers in surface water, has been shown to be an important transformation pathway for denatonium. researchgate.netnih.gov Direct photolysis, where the molecule itself absorbs sunlight, is less significant. uni-tuebingen.de Indirect photolysis of denatonium produces several transformation products through mechanisms that include: uni-tuebingen.deresearchgate.netnih.gov
Amide hydrolysis
Hydroxylation
N-dealkylation
N-dearylation
Despite these transformation pathways, phototransformation in soil is slow, with a reported half-life of 235 days for denatonium benzoate. publications.gc.ca In water, the phototransformation half-life is variable and pH-dependent, ranging from 15 days at pH 5 to being stable at pH 9. publications.gc.ca
Hydrolytic Degradation: The denatonium cation is stable to hydrolysis. publications.gc.ca Studies show a half-life of greater than one year across a pH range of 4, 5, 7, and 9. publications.gc.ca This indicates that hydrolysis is not a significant degradation route in aquatic or terrestrial environments. publications.gc.ca
The available data collectively indicate that the denatonium cation is a persistent environmental compound. researchgate.netnih.govresearchgate.net Its resistance to microbial degradation, slow phototransformation in soil, and stability to hydrolysis contribute to its long environmental residence time. The strong sorption to soil and sediment further sequesters the compound, where it may persist for extended periods. Advanced water treatment processes like ozonation can achieve significant removal (around 74%), but conventional wastewater treatment is largely ineffective. uni-tuebingen.deresearchgate.netnih.gov
Table 3: Environmental Half-life of Denatonium Cation (from Denatonium Benzoate studies)
| Environmental Compartment | Degradation Process | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|
| Soil | Phototransformation | - | 235 days | publications.gc.ca |
| Water | Phototransformation | pH 5 | 15 days | publications.gc.ca |
| Water | Phototransformation | pH 9 | Stable | publications.gc.ca |
| Water | Hydrolysis | pH 4, 5, 7, 9 | > 1 year | publications.gc.ca |
| Soil | Biodegradation | - | Moderately persistent; one study reports ~45 days, another reports slow degradation | herts.ac.uk |
Ecological Interaction Patterns and Bioaccumulation Potential of this compound
The introduction of denatonium compounds into the environment raises questions about their interactions with living organisms and their potential to accumulate within ecosystems. As a water-soluble, quaternary ammonium compound, its behavior is influenced by its chemical properties and interactions with environmental matrices. herts.ac.ukscirp.org
Uptake and Environmental Metabolism of this compound in Aquatic Biota (e.g., Fish, Invertebrates)
The high water solubility of denatonium benzoate suggests a potential for bioavailability to aquatic organisms. herts.ac.ukacs.org Ecotoxicological studies have been conducted to determine its effects on various aquatic species. For instance, the acute toxicity to fish has been evaluated, with a reported 96-hour LC₅₀ (median lethal concentration) of over 100 mg/L for the Zebra Fish (Brachydanio rerio). pkwteile.de For aquatic invertebrates, the 48-hour EC₅₀ (median effective concentration) for Daphnia magna is reported to be greater than 500 mg/L. pkwteile.de The aquatic risk assessment has also utilized toxicity data for rainbow trout and the mysid shrimp. publications.gc.ca
There is conflicting information regarding the bioaccumulation potential of denatonium. Some sources indicate that denatonium benzoate has a high tendency to bioaccumulate. herts.ac.uk Conversely, other data report an estimated bioconcentration factor (BCF) of 8, which suggests a low potential for bioconcentration in aquatic organisms. usda.gov Another study notes a lack of bioaccumulation potential for newly synthesized denatonium salts. researchgate.net This discrepancy highlights the need for further research to fully characterize its bioaccumulative behavior. Regarding its persistence, photodegradation and hydrolysis are not considered significant transformation pathways, and studies on its biotransformation in water are limited. nih.govpublications.gc.ca
Table 1: Ecotoxicological Data for Denatonium Benzoate in Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Brachydanio rerio (Zebra Fish) | LC₅₀ | 96 hours | > 100 | pkwteile.de |
| Daphnia magna (Aquatic Invertebrate) | EC₅₀ | 48 hours | > 500 | pkwteile.de |
| Chlorella vulgaris (Algae) | EC₅₀ | 72 hours | 281.556 | pkwteile.de |
| Vibrio fischeri (Microorganism) | EC₅₀ | 15 minutes | 511.58 | pkwteile.de |
Terrestrial Organism Exposure Dynamics to this compound and Potential Biological Responses
In the terrestrial environment, denatonium's primary use is as an animal repellent, particularly for large mammals like deer. herts.ac.ukwikipedia.orglerochem.eu It is applied to trees and plants to deter feeding. publications.gc.calerochem.eu This application method is thought to limit the exposure to many terrestrial mammals, as its intensely bitter taste acts as a deterrent. publications.gc.ca
Toxicity data for terrestrial organisms is limited. publications.gc.ca Denatonium benzoate is classified as moderately toxic to birds via acute oral exposure but practically non-toxic on a dietary basis. publications.gc.ca The acute oral LD₅₀ (median lethal dose) for the bobwhite quail is 196 mg/kg of body weight. publications.gc.ca Due to the specific application on tree bark and leaves, which are not primary food sources for many bird species, significant exposure is not expected. publications.gc.ca
For soil organisms, a Predicted No-Effect Concentration (PNEC) for denatonium benzoate has been established at 4.95 mg/kg of soil. carlroth.com Studies on soil leaching indicate that denatonium benzoate has a strong affinity for soil, with less than 0.05% of the applied amount being detected in leachate. publications.gc.ca This suggests it is not expected to be highly mobile in most soils, potentially increasing exposure for soil-dwelling organisms but reducing the risk of groundwater contamination. herts.ac.ukpublications.gc.ca
Ecosystemic Distribution and Trophic Transfer Potential of this compound within Food Webs
Denatonium has been recognized as a widespread contaminant in aquatic environments, with wastewater treatment plants being a major source of its release into rivers. researchgate.netuni-tuebingen.de Its persistence and mobility contribute to its distribution in surface waters across different regions. nih.govuni-tuebingen.de The compound's tendency to sorb to solids, such as kaolinite clay, indicates that it will partition between aqueous and sediment phases in aquatic ecosystems. scirp.org
The potential for trophic transfer—the movement of a substance up the food chain—is closely linked to its bioaccumulation potential. As noted previously, there are conflicting reports on the bioaccumulation of denatonium. herts.ac.ukusda.gov A low bioconcentration factor would suggest a limited potential for significant magnification through the food web. usda.gov However, its persistence in the environment means that organisms may be subject to continuous low-level exposure. nih.govresearchgate.net The absence of significant degradation under typical environmental conditions suggests that denatonium can accumulate in the environment. nih.govuni-tuebingen.de Further research is required to understand the long-term consequences of this distribution and the potential for transfer within aquatic and terrestrial food webs.
Methodologies for Environmental Monitoring of this compound
Accurate monitoring is essential for understanding the prevalence and fate of denatonium in the environment. This involves both strategic sample collection and sensitive analytical techniques capable of detecting the compound at trace levels.
Development of Robust Sampling Strategies for this compound in Environmental Media
Effective environmental monitoring requires sampling strategies that account for the sources and transport pathways of the contaminant. For denatonium, which is often discharged from wastewater treatment plants (WWTPs), a common strategy involves collecting water samples at points upstream and downstream from a WWTP discharge point. uni-tuebingen.de This allows for the assessment of the plant's contribution to the contaminant load in the receiving river. uni-tuebingen.de
Both grab samples, which represent a single point in time, and composite samples, collected over a set period (e.g., 2-hour composites), have been used to get a more representative picture of concentration fluctuations. uni-tuebingen.de For monitoring organic pollutants like denatonium in water, passive sampling techniques are also increasingly employed. researchgate.net Methods like Diffusive Gradients in Thin-films (DGT) can provide time-weighted average concentrations, which can be more informative for assessing chronic exposure than single grab samples. researchgate.net Sampling strategies must also consider different environmental compartments, including not just the water column but also sediment and biota, to build a comprehensive model of the compound's fate. carlroth.com
Trace Analysis and Quantification of this compound in Water, Soil, Sediment, and Biota Samples
Given the low concentrations of denatonium found in the environment, highly sensitive analytical methods are required for its quantification.
Water Samples: The most common and robust method for analyzing denatonium in water is liquid chromatography coupled with mass spectrometry (LC-MS). website-files.comresearchgate.net This technique allows for both the separation of denatonium from other compounds in a complex matrix like wastewater and its highly sensitive detection and quantification, with reported concentrations in the nanograms per liter (ng/L) range. uni-tuebingen.de Electrochemical methods, such as square wave voltammetry, have also been applied for the quantification of the denatonium ion in water. researchgate.net For higher concentration studies, UV-VIS spectrophotometry has been used. scirp.org
Soil and Sediment Samples: While specific standardized methods for denatonium in solid matrices are not widely detailed, analysis would necessitate an initial extraction step. This typically involves using a solvent to move the compound from the soil or sediment into a liquid phase. The resulting extract would then be concentrated and analyzed using the same sensitive instrumental techniques as for water, such as LC-MS. The strong sorption of denatonium to soil particles underscores the importance of an efficient extraction protocol. publications.gc.ca
Biota Samples: There is a lack of specific, published methods for the analysis of denatonium in biological tissues. However, general approaches for organic micropollutants in biota would apply. This would involve homogenization of the tissue, followed by solvent extraction, cleanup steps to remove interfering substances like lipids, and finally, instrumental analysis, likely by LC-MS, to quantify the concentration of denatonium.
Table 2: Analytical Methodologies for Denatonium Quantification
| Technique | Matrix | Application | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water | Trace quantification in environmental samples | website-files.comresearchgate.net |
| Square Wave Voltammetry | Water | Quantification and characterization | researchgate.net |
| UV-VIS Spectrophotometry | Water | Quantification in laboratory solutions | scirp.org |
Regulatory Frameworks and Policy Implications for Denatonium Hydroxide Use Non Safety Focused
International Regulations Governing the Use of Denatonium (B1200031) as a Denaturant
The use of denatonium salts as denaturants, particularly for ethyl alcohol, is subject to a variety of international and national regulations designed to prevent the consumption of industrial-grade alcohol, thereby protecting public health and securing tax revenues from potable spirits.
European Union Directives and Harmonized Standards for Denatonium Application in Various Products
In the European Union, the regulation of denatured alcohol is a key area where denatonium benzoate (B1203000) is explicitly mentioned. Council Directive 92/83/EEC mandates that Member States exempt from excise duty alcohol that has been completely denatured according to approved national methods. europa.eujungbunzlauer.com To facilitate cross-border trade and prevent fraud, a common denaturing procedure has been established.
Commission Implementing Regulation (EU) 2018/1880 provides for the mutual recognition of procedures for the complete denaturation of alcohol. europa.eu This includes a "Euro" formulation, which is used by the majority of Member States. europa.eujungbunzlauer.com This harmonized formula for completely denatured alcohol (CDA) specifies the addition of 1.0 gram of denatonium benzoate per hectolitre (100 litres) of absolute ethanol (B145695), in conjunction with other denaturants like isopropyl alcohol (IPA) and methyl ethyl ketone (MEK). europa.eurevenue.ieeuropa.eu While this common procedure is widely adopted, Member States can also maintain their own national formulations, which must be notified and authorized at the EU level. europa.eu
Beyond alcohol denaturation, denatonium benzoate is also addressed in EU safety standards for consumer goods, particularly those accessible to children. The European Standard EN 71-7:2014, which outlines safety requirements for finger paints under the Toy Safety Directive 2009/48/EC, requires that such products not be sweetened, flavored, or fragranced. resource.orgeumonitor.eu To discourage ingestion, the standard mandates the addition of an embittering agent and lists denatonium benzoate as a suitable substance for this purpose. resource.org
Table 1: European Union "Euro" Formulation for Completely Denatured Alcohol
| Denaturant | Quantity per Hectolitre (100 L) of Absolute Ethanol |
| Isopropyl Alcohol (IPA) | 1.0 Litre |
| Methyl Ethyl Ketone (MEK) | 1.0 Litre |
| Denatonium Benzoate | 1.0 Gram |
Source: European Commission, Commission Implementing Regulation (EU) 2018/1880 europa.eurevenue.ieeuropa.eu
North American Regulatory Landscapes (e.g., US EPA, Health Canada) for Denatonium Inclusion
In North America, the regulation of denatonium compounds spans federal agencies in both the United States and Canada, primarily concerning denatured alcohol, pesticides, and specific consumer products.
United States: The Alcohol and Tobacco Tax and Trade Bureau (TTB) regulates denatured alcohol to prevent its use as a beverage, thereby avoiding federal excise taxes. marketactives.comcosmeticsinfo.org Denatonium benzoate is a key component in the formula for Specially Denatured Alcohol (SDA) 40-B. According to the Code of Federal Regulations (27 CFR 21.76), this formula requires the addition of one-sixteenth avoirdupois ounce of denatonium benzoate and 1/8 gallon of tert-butyl alcohol to every 100 gallons of alcohol. marketactives.comcornell.edu SDA-40B is authorized for use in a wide range of non-potable products, including cosmetics, toiletries, cleaning solutions, and external pharmaceuticals. marketactives.comcornell.edu
The U.S. Environmental Protection Agency (EPA) has regulatory oversight of denatonium benzoate when it is used as an active ingredient in pesticides, such as animal repellents. publications.gc.caepa.gov These products are subject to registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov Furthermore, denatonium compounds are listed on the Toxic Substances Control Act (TSCA) Inventory, meaning the EPA monitors their manufacture and use in commerce. fishersci.com
Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has conducted re-evaluations of denatonium benzoate for its use as an animal repellent, proposing its continued registration for sale and use in Canada. publications.gc.ca While its use as a denaturant in products like alcohol-based hand sanitizers is recommended to deter accidental ingestion by children, it is not mandatory. canada.cacanada.ca
The Denatured and Specially Denatured Alcohol Regulations under the Excise Act, 2001, specify various formulations for denaturing alcohol. justice.gc.cauoguelph.ca Denatonium benzoate is listed as a required denaturant in several grades of both denatured alcohol (DA) and specially denatured alcohol (SDA). justice.gc.cajustice.gc.ca For example, the grade SDAG-6 requires 1 gram of denatonium benzoate per 100 litres of spirits, combined with tert-butyl alcohol. justice.gc.ca
Table 2: Selected Denatonium Benzoate Formulations in North America
| Jurisdiction | Regulation/Formula | Product Type | Denatonium Benzoate Concentration | Other Key Denaturants |
| United States | TTB: SDA 40-B (27 CFR 21.76) | Specially Denatured Alcohol | 1/16 oz per 100 gal alcohol | 1/8 gal tert-Butyl Alcohol |
| Canada | SDSR: SDAG-6 | Specially Denatured Alcohol | 1 g per 100 L spirits | 100 mL tert-Butyl Alcohol |
Source: U.S. TTB, Denatured and Specially Denatured Alcohol Regulations (Canada) cornell.edujustice.gc.ca
Global Initiatives and Bilateral Agreements Related to Denatonium Regulatory Standards
While comprehensive global harmonization for denaturant standards remains limited, some international frameworks indirectly influence their regulation. The World Customs Organization's Harmonized System (HS) provides a standardized classification for goods, including denatured alcohol (under heading 2207), which facilitates international trade but does not prescribe specific denaturants.
Bilateral trade agreements and mutual recognition can play a role. For instance, within the EU, the principle of mutual recognition ensures that alcohol completely denatured in one member state is recognized as such in another, provided the formulation has been duly notified and accepted. europa.eu There are no broad, binding international treaties that mandate the use of denatonium hydroxide (B78521) or its salts globally. Regulatory requirements are typically determined at the national or regional bloc level, reflecting domestic policy priorities.
Policy Development and Implementation for Denatonium in Consumer and Industrial Products
Policy initiatives mandating the inclusion of denatonium salts in certain products have been driven by public safety concerns, leading to specific legislation and subsequent economic considerations for affected industries.
Legislative Mandates for Denatonium Inclusion in Specified Industrial and Household Goods
A prominent example of legislative mandate is the requirement to add a bittering agent to antifreeze and engine coolant products containing ethylene (B1197577) glycol. Due to its sweet taste, ethylene glycol poses a significant poisoning risk to children and animals. humaneaction.org
In the United States, Oregon became the first state to enact such a law in 1991, requiring the addition of denatonium benzoate to antifreeze. humaneaction.orgresearchgate.net This pioneering legislation, the "Toxic Household Products Act," specified a concentration of 30-50 parts per million (ppm). researchgate.net Following Oregon's lead, at least 16 other states, including California, New Jersey, and Massachusetts, have passed similar laws. humaneaction.orgamlegal.commspca.org In 2012, the Consumer Specialty Products Association and the Humane Society Legislative Fund announced a voluntary agreement for manufacturers to add denatonium benzoate to antifreeze sold in all 50 states. humaneaction.org
Federal legislation, such as the proposed "Engine Coolant and Antifreeze Bittering Agent Act," has been introduced in the U.S. Congress to create a national standard. congress.govcongress.gov These bills have typically proposed amending the Federal Hazardous Substances Act to require 30-50 ppm of denatonium benzoate in all engine coolants containing more than 10% ethylene glycol. congress.govcongress.gov
Beyond antifreeze, denatonium benzoate's use is implicitly mandated through the tax-exempt status of denatured alcohol. To avoid beverage alcohol taxes, producers must denature ethanol according to federally approved formulas, many of which require denatonium benzoate. marketactives.comcosmeticsinfo.org
Economic Impact Analysis and Cost-Benefit Assessments of Denatonium Regulatory Compliance for Industries
The implementation of regulations requiring the addition of denatonium benzoate has prompted economic analyses, primarily focusing on the cost to manufacturers versus the societal benefit of preventing poisonings. The direct cost of adding the bitterant is generally considered minimal. Multiple sources, including industry trade associations and legislative analyses, have estimated the cost of adding denatonium benzoate to antifreeze to be approximately 2 to 4 cents per gallon. amlegal.comacs.org
When considering legislation, governmental bodies often conduct or are required to conduct a cost-benefit analysis. pstrust.orguchicago.edu For instance, the U.S. Consumer Product Safety Commission (CPSC) was tasked with evaluating the costs and benefits associated with a national antifreeze bittering requirement. congress.gov Such analyses attempt to weigh the added manufacturing cost against the societal benefits, which include reduced healthcare costs from emergency room visits and treatments for poisonings, and the intrinsic value of preventing injury and death to both humans and animals. congress.govcongress.gov
However, the efficacy of these measures, and thus the "benefit" side of the analysis, has been a subject of debate. Some studies have questioned whether the addition of denatonium benzoate has led to a statistically significant reduction in accidental poisonings. researchgate.net Conversely, proponents argue that the extremely low cost of implementation provides a valuable layer of protection against a known hazard, making it a worthwhile public health measure even if the precise reduction in poisonings is difficult to quantify. humaneaction.orgamlegal.com The debate highlights the challenges in monetizing public health benefits and the differing perspectives on what constitutes a "justified" cost for regulatory action. pstrust.orgprogressivereform.org
Quality Control and Assurance Protocols in Denatonium Hydroxide Manufacturing and Application
The effective use of this compound as a denaturing or aversive agent hinges on rigorous quality control and assurance protocols throughout its manufacturing process and subsequent application in various products. These protocols are essential to ensure that the compound meets the required purity and concentration levels to be effective for its intended purpose.
Establishment of Standard Operating Procedures (SOPs) for this compound Purity and Concentration Verification
Standard Operating Procedures (SOPs) are fundamental to maintaining consistency and quality in the production and use of this compound. These documented procedures provide a clear set of instructions for routine operations.
The synthesis of this compound often involves the reaction of denatonium chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide. atamanchemicals.comacs.org Following synthesis, purification steps like crystallization are critical to achieving a high degree of purity. atamanchemicals.com
Key verification steps outlined in SOPs for this compound and its common salt, denatonium benzoate, include:
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of denatonium compounds. kebs.orgeuropa.eu For instance, HPLC with UV detection at a wavelength of 210 nm is used to quantify denatonium benzoate in denatured alcohol. kebs.orgeuropa.eu The purity of the reference standard used in such analyses is typically required to be ≥ 99%. kebs.orgeuropa.eu
Concentration Verification: In applications like denatured alcohol, the concentration of the denaturing agent is specified by regulations. For example, the common denaturing procedure for completely denatured alcohol in the EU specifies the addition of 1 gram of denatonium benzoate per hectoliter of absolute ethanol. europa.eu Analytical methods like HPLC are employed to verify that the concentration falls within the acceptable range. atamanchemicals.comeuropa.eu The working range for quantitative determination of denatonium benzoate using HPLC can be from 0.5 to 20.0 mg/L. europa.eu
Physical and Chemical Properties Testing: SOPs also include testing for other critical parameters such as appearance, melting point, and solubility to ensure the product meets all specifications. atamanchemicals.com For example, denatonium benzoate is expected to be a white crystalline powder. atamanchemicals.com
A well-defined quality control process will include daily verification checks using calibration solutions or reference materials to ensure the accuracy of the analytical equipment. kebs.orgeuropa.eu If the results of these checks fall outside a specified range, such as ± 5% of the theoretical values, an investigation is required to identify and rectify the cause of the inaccuracy before proceeding with sample analysis. kebs.orgeuropa.eu
Table 1: Illustrative SOP for Denatonium Benzoate Concentration Verification in Denatured Ethanol using HPLC-UV
| Step | Procedure | Parameter | Acceptance Criteria |
| 1. Sample Preparation | If necessary, filter the sample through a 0.45 µm membrane filter. europa.eu | Sample Clarity | Free from particulate matter. |
| 2. HPLC System Preparation | Equilibrate the HPLC system with the mobile phase. europa.eu | System Stability | Stable baseline. |
| 3. Calibration | Analyze a series of standard solutions of known concentrations (e.g., 0.5, 2, 5, 10, 20 mg/L). europa.eu | Linearity | Correlation coefficient (r²) > 0.999. europa.eu |
| 4. Quality Control Check | Analyze a Quality Control (QC) sample with a known concentration. kebs.orgeuropa.eu | Accuracy | Result within ± 5% of the known value. kebs.orgeuropa.eu |
| 5. Sample Analysis | Inject the prepared sample into the HPLC system. europa.eu | Peak Identification | Retention time consistent with the denatonium benzoate standard. |
| 6. Quantification | Calculate the concentration of denatonium benzoate in the sample based on the calibration curve. europa.eu | Concentration | Must meet regulatory specifications (e.g., 1 gram per hectoliter of absolute ethanol). europa.eu |
Auditing and Enforcement Mechanisms for Adherence to this compound Regulatory Standards in Production and Distribution
Regulatory bodies in various jurisdictions have established frameworks to ensure compliance with standards for denatured alcohol and other products containing aversive agents. These frameworks include auditing and enforcement mechanisms to monitor the entire supply chain, from production to distribution.
In the United States, the Alcohol and Tobacco Tax and Trade Bureau (TTB) regulates denatured spirits. govinfo.govfederalregister.gov Manufacturers of articles using specially denatured spirits must file formulas and statements of process for TTB approval. govinfo.gov While the manufacture of articles with completely denatured alcohol (C.D.A.) is generally less regulated, the TTB can require record-keeping from those who receive, package, store, dispose of, or use C.D.A. govinfo.gov The TTB also conducts inspections and audits to ensure compliance with these regulations. tracit.org
Similarly, the European Union has regulations concerning the mutual recognition of procedures for the complete denaturing of alcohol to ensure it is exempt from excise duty. europa.eu These regulations specify the required denaturants and their concentrations. europa.eu Enforcement agencies within member states are responsible for verifying compliance.
Auditing and enforcement mechanisms typically involve:
Regular Inspections: Authorities conduct routine inspections of manufacturing facilities, distributors, and users of denatured products to verify adherence to standards. tracit.org
Record Audits: Scrutiny of records pertaining to the acquisition, sale, storage, and use of denatured ethanol is a key component of enforcement. tracit.org
Product Testing: Regulatory agencies may collect and test product samples to ensure they contain the specified type and concentration of denaturant. tracit.org
Licensing and Permitting: A robust system of licenses and permits for all entities involved in the ethanol supply chain helps to track and regulate the flow of these products. tracit.org
Advanced Research Perspectives and Emerging Areas in Denatonium Hydroxide Studies
Computational Chemistry and Molecular Modeling of Denatonium (B1200031) Hydroxide (B78521)
Computational approaches are pivotal in understanding the molecular behavior of denatonium. While specific studies on denatonium hydroxide are sparse, research on the denatonium cation provides a solid foundation for predicting its properties.
In Silico Prediction and Validation of this compound-Receptor Interaction Potentials
The primary biological activity of the denatonium cation is its interaction with bitter taste receptors (TAS2Rs). In silico docking studies have been instrumental in elucidating the binding mechanisms of denatonium with these G-protein coupled receptors (GPCRs). For instance, research has identified specific amino acid residues within the binding pockets of receptors like hTAS2R46 that are crucial for recognizing the denatonium cation. google.com These computational models help predict the binding affinity and specificity, which are then often validated through experimental methods like calcium imaging in cells expressing these receptors.
While these studies typically use denatonium benzoate (B1203000), the interaction is primarily driven by the denatonium cation. The hydroxide anion, being small and highly reactive, would likely not play a direct role in the receptor binding event itself but would significantly influence the solution's pH, which in turn could affect receptor conformation and sensitivity.
Table 1: Predicted Interaction Sites of Denatonium Cation with Bitter Taste Receptors
| Receptor Subtype | Key Interacting Residues (Predicted) | Predicted Interaction Type |
| hTAS2R46 | Strychnine binding site residues | Non-covalent interactions |
| hTAS2R31 | Aristolochic acid binding site residues | Non-covalent interactions |
This table is generated based on studies of denatonium cation interactions with various TAS2Rs, not specifically with this compound.
Quantum Chemical Calculations and Molecular Dynamics Simulations for this compound Conformational Analysis and Reactivity
Quantum chemical calculations and molecular dynamics (MD) simulations offer a deeper understanding of the structural and electronic properties of molecules. For the denatonium cation, these methods can predict its stable conformations, charge distribution, and reactivity. Such studies have been applied to understand the sorption of the denatonium cation onto materials like smectite clays (B1170129), revealing that the process is enthalpy-driven. nih.gov
For this compound, MD simulations would be particularly useful for modeling its behavior in aqueous solutions. These simulations could predict how the denatonium cation and hydroxide ion interact with each other and with surrounding water molecules. The reactivity of this compound is largely dictated by the strong basicity of the hydroxide ion, making it a key participant in acid-base reactions. Quantum chemical calculations could further elucidate the electronic structure of the denatonium cation and how the presence of a hydroxide counter-ion influences its properties compared to a larger, more stable anion like benzoate.
Biotechnological Approaches to this compound Research
Biotechnology offers powerful tools for studying and detecting denatonium compounds. These approaches are generally focused on the denatonium cation, the active component in eliciting a bitter taste response.
Development of Recombinant Receptor Expression Systems for High-Throughput Denatonium Screening
A significant advancement in taste research is the development of cell-based assays using recombinant taste receptors. soci.orgbiorxiv.org Scientists can engineer cell lines, such as HEK-293 cells, to express specific human bitter taste receptors (TAS2Rs). soci.orgbiorxiv.org When these cells are exposed to an agonist like denatonium, the receptor is activated, leading to a measurable intracellular signal, often a change in calcium concentration detected by fluorescence. soci.org
These high-throughput screening (HTS) systems allow for the rapid testing of thousands of compounds to identify new bitter substances or, conversely, bitter blockers. soci.org This technology is crucial for the food and pharmaceutical industries. While these screens typically use denatonium benzoate, they are fundamentally detecting the activity of the denatonium cation on the recombinant receptor.
Table 2: Examples of Recombinant Cell Lines Used in Bitter Taste Research
| Cell Line | Expressed Receptor(s) | Application |
| HEK-293 | Various individual hTAS2Rs | High-throughput screening of agonists/antagonists |
| HGT-1 | Endogenous TAS2Rs | Identification of bitter-masking compounds |
| Engineered E. coli | hT2R4 | Bioelectronic taste sensing |
Fabrication of Biosensors and Chemo-sensors for Real-Time this compound Detection
The demand for rapid and sensitive detection of aversive agents has driven the development of various biosensors and chemosensors for denatonium. Electrochemical biosensors, for instance, have been created using enzymes like acetylcholinesterase, which is inhibited by quaternary ammonium (B1175870) compounds. nih.govnih.govpreprints.org Other approaches include sensors based on odorant-binding proteins (OBPs) immobilized on electrodes, which show a measurable change in impedance upon binding to denatonium. researchgate.net
More recently, bioelectronic taste sensors have been developed by engineering E. coli to express human bitter taste receptors like hT2R4. mdpi.comnih.gov When these bioengineered bacteria are exposed to denatonium, their metabolic activity changes, leading to a detectable electrochemical signal. nih.gov While these sensors are designed to detect the denatonium cation, the presence of the hydroxide ion in a sample would significantly alter the pH, a factor that would need to be controlled for accurate and reliable measurements.
Interdisciplinary Research Synergies Involving this compound
The study of this compound and its salts extends beyond chemistry and biology, finding applications in toxicology, food science, and animal behavior studies.
Research into conditioned taste aversion (CTA) is a prime example of this interdisciplinary synergy. cambridge.orgnih.govstonybrook.eduresearchgate.net Denatonium salts are often used as a tool in these studies to understand how animals learn to avoid certain tastes associated with negative stimuli. nih.govresearchgate.net This has practical applications in developing animal repellents and understanding the mechanisms of food poisoning. researchgate.net
In toxicology and food technology, the primary role of denatonium compounds is as a safety additive to prevent accidental ingestion of harmful products. nih.govnih.gov Interdisciplinary research in this area combines chemical analysis to ensure the stability and concentration of the aversive agent with studies on human and animal sensory perception to guarantee its effectiveness as a deterrent. While denatonium benzoate is the standard, the synthesis of this compound is a key step in producing other denatonium salts for these applications. atamankimya.comatamanchemicals.com The choice of the anion can influence the compound's physical properties, such as solubility, which is a critical factor in its application in different product formulations.
Forensic Science Applications of this compound as a Tracer and Identifier in Contamination Events
This compound, owing to its exceptionally bitter taste detectable at minute concentrations, presents a unique potential as a tracer in forensic investigations of contamination events. Its powerful aversive properties can serve as a valuable tool for identifying the source and spread of deliberate or accidental contamination of food, water, or other consumable products.
The primary application in this context lies in its use as a "taggant" or "marker." When added to a substance, its presence, even in trace amounts, can be unequivocally identified through analytical methods. This is particularly useful in scenarios of product tampering or malicious contamination. For instance, if a batch of a commercial beverage is suspected of being poisoned, the presence of denatonium, not naturally found in the product, would be a strong indicator of foul play.
Research in this area focuses on developing sensitive and reliable detection methods for denatonium in various matrices. While its bitterness is a qualitative indicator, quantitative analysis is crucial for forensic purposes. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are being explored for their ability to detect and quantify denatonium with high specificity and sensitivity. The development of portable and rapid detection kits could further enhance its utility in on-site investigations.
The stability of this compound under various environmental conditions is another critical aspect of its forensic application. Studies have shown that denatonium is relatively persistent in the environment and is not significantly removed by conventional wastewater treatment processes. uni-tuebingen.de This persistence, while a concern for environmental contamination, can be an advantage in forensic cases, as it allows for a longer window to detect its presence after a contamination event.
Behavioral Ecology Studies Utilizing this compound as a Controlled Deterrent Stimulus in Animal Behavior Research
The intense bitterness of this compound makes it an effective and controlled deterrent for studying animal behavior, particularly feeding patterns and taste aversion learning. In behavioral ecology, understanding how animals select or avoid certain foods is fundamental. Denatonium provides a non-toxic, yet powerfully aversive, stimulus that can be used to manipulate the palatability of food sources in experimental settings.
Researchers have utilized denatonium to investigate a wide range of questions, including:
Foraging strategies: By treating certain food options with denatonium, researchers can study how animals adapt their foraging behavior in response to unpalatable items. This can provide insights into their decision-making processes and their ability to learn and remember food quality.
Taste aversion learning: Denatonium is an ideal compound for studying how quickly animals learn to associate a specific taste with a negative experience. This is crucial for understanding how animals avoid toxic substances in their natural environment. publications.gc.ca
Effectiveness of repellents: Denatonium is a common ingredient in animal repellents designed to protect crops, gardens, and other resources from damage by wildlife. publications.gc.causda.gov Behavioral studies using denatonium help to assess the efficacy of these repellents on different species and to optimize their formulations. For example, studies have examined the effectiveness of denatonium benzoate in repelling rodents from polymer composites. researchgate.net
The table below summarizes findings from various studies on the repellent effects of denatonium on different animal species.
| Animal Species | Study Focus | Key Findings |
| Deer | Crop Protection | Denatonium-based repellents can reduce browsing on treated plants. publications.gc.ca |
| Rodents | Cable Protection | Incorporation of denatonium benzoate into PVC can deter gnawing. researchgate.net |
| Birds | Seed Protection | Effectiveness as a seed repellent varies among bird species. publish.csiro.au |
| Various Mammals | General Repellent | Used to deter a variety of wild and domestic animals from feeding on treated plants. publications.gc.ca |
It is important to note that sensitivity to denatonium can vary significantly among different animal species. wikipedia.org This variability itself is a subject of research, providing insights into the evolution of taste receptors and feeding adaptations across the animal kingdom.
Unresolved Questions and Future Research Trajectories concerning this compound
Despite its well-established use as an aversive agent, several aspects of this compound's biological activity and synthesis remain areas of active research.
Exploration of this compound's Interaction with Non-TAS2R Receptor Systems
While the primary mechanism of denatonium's bitterness is its interaction with the TAS2R family of bitter taste receptors, emerging research suggests that its biological effects may not be limited to this pathway. wikipedia.org Studies have begun to explore the possibility that denatonium may interact with other receptor systems, potentially leading to a broader range of physiological responses.
For instance, some research has hinted at the involvement of denatonium in modulating the activity of ion channels, although these effects may be independent of TAS2R activation. nih.gov Further investigation into these non-canonical pathways could reveal novel applications for denatonium and provide a more complete understanding of its pharmacological profile. The immunofluorescence staining in one study indicated that TAS2R10 was broadly expressed in the corpus cavernosum smooth muscle and to some extent in nerve fibers, suggesting a role beyond taste perception. nih.gov Another study showed that denatonium was unable to reverse antigen-induced contractions in guinea pig tracheas, while another bitter agonist, chloroquine, could, suggesting different signaling pathways for different bitter compounds. physiology.org
Future research in this area could focus on:
Screening denatonium against a wider array of cellular receptors and ion channels.
Investigating the downstream signaling cascades activated by denatonium in different cell types.
Exploring potential therapeutic applications based on any newly discovered interactions.
Development of Sustainable Synthesis Routes for this compound
The traditional synthesis of denatonium salts often involves multi-step processes that may utilize harsh reagents and generate significant waste. In line with the growing emphasis on green chemistry, researchers are actively seeking more sustainable and environmentally friendly methods for producing this compound and its salts. researchgate.netfigshare.com
One promising approach involves the use of greener solvents, such as acetonitrile (B52724), and optimizing reaction conditions to reduce energy consumption and improve reaction efficiency. acs.org For example, research has demonstrated that the synthesis of denatonium chloride, a precursor to the hydroxide, can be achieved with higher efficiency and under milder conditions than previously described methods. acs.org
Another avenue of exploration is the development of catalytic systems that can facilitate the synthesis with higher atom economy. The Finkelstein reaction, for example, has been investigated as a more efficient alternative for certain steps in the synthesis. acs.org
The table below compares traditional and more sustainable approaches to the synthesis of denatonium salts.
| Synthesis Step | Traditional Method | Sustainable Approach |
| Solvent | Often high-boiling point, less environmentally friendly solvents. | Acetonitrile, water, or solvent-free conditions. acs.org |
| Reaction Time | Can be lengthy, up to 35 hours. acs.org | Reduced to as low as 2 hours with catalysis. researchgate.net |
| Temperature | Often requires high temperatures (e.g., 110°C). acs.org | Lower temperatures (e.g., 80°C) are being explored. acs.org |
| Catalyst | May not use a catalyst. | Use of catalysts like potassium iodide to improve efficiency. acs.org |
| Anion Exchange | Can involve multiple steps and purifications. | More direct acid-base reactions or ion exchange in ethanol (B145695). acs.org |
Future research will likely focus on the development of biocatalytic routes and the use of renewable starting materials to further enhance the sustainability of this compound production. The synthesis of denatonium capsaicinate has been achieved by first producing this compound from a lidocaine (B1675312) base. google.com
Conclusion: Synthesis of Research on Denatonium Hydroxide
Recapitulation of Key Academic Insights and Contributions Pertaining to Denatonium (B1200031) Hydroxide (B78521)
Academic research focusing specifically on Denatonium hydroxide as an isolated, stable compound is notably scarce. Its primary identity in scientific literature is that of a crucial, yet transient, intermediate in the synthesis of other, more commercially prevalent denatonium salts. wikipedia.orgsciencemadness.org The synthesis of the denatonium cation, structurally related to the local anesthetic lidocaine (B1675312), is achieved through the quaternization of lidocaine with a benzyl (B1604629) halide, typically producing denatonium chloride. sciencemadness.orgwikidoc.org The subsequent conversion to other salts, such as the widely used denatonium benzoate (B1203000), often proceeds via the formation of this compound. wikipedia.orgacs.org This is accomplished either by reacting denatonium chloride with a strong base like potassium or sodium hydroxide or by passing it through a strong anion-exchange resin. sciencemadness.orgatamankimya.com The resulting this compound solution is then neutralized with the desired acid, for instance, benzoic acid, to yield the final salt. sciencemadness.orgacs.org
The core of academic inquiry has been directed at the denatonium cation itself, renowned for being the most bitter chemical compound known. atamankimya.comscienceofcooking.com This extreme bitterness, detectable by humans at parts-per-million concentrations, forms the basis of its primary application. wikidoc.orgscienceofcooking.com
Recent academic contributions have transcended the traditional view of denatonium as merely an aversive agent. Significant research has delved into its role as a potent agonist for bitter taste receptors (TAS2Rs). chemicalbook.comresearchgate.net This research has uncovered that TAS2Rs are not confined to the gustatory system but are expressed in a wide array of extra-oral tissues, including respiratory smooth muscle, hematopoietic stem cells, and bone cells. researchgate.netnih.govphysiology.org Consequently, studies have demonstrated that the denatonium cation can induce physiological responses in these tissues, such as bronchodilation and the inhibition of osteoclast differentiation, opening new avenues for pharmacological investigation. researchgate.netnih.gov Furthermore, recent environmental science studies have identified the denatonium cation as a ubiquitous and persistent contaminant in wastewater effluents and surface waters, prompting investigations into its environmental fate. uni-tuebingen.deresearchgate.net
Significance of this compound Research in Broader Scientific and Applied Contexts
The significance of research involving this compound is intrinsically linked to its role as a precursor to the denatonium cation's various salt forms. In an applied context, the efficient synthesis of this compound is a critical step in the production of aversive agents like denatonium benzoate. sciencemadness.orgacs.org These agents are of immense societal value, enhancing safety by preventing the accidental ingestion of a wide range of harmful consumer products, including antifreeze, solvents, cleaning agents, and pesticides. wikipedia.orgontosight.aichemicalbook.com The use of denatonium salts to denature industrial alcohol is another major application that relies on these synthetic pathways. wikidoc.orgscienceofcooking.com
In the broader scientific context, research on the denatonium cation, for which this compound is a synthetic intermediate, has profound implications. It serves as a fundamental chemical tool in the study of taste transduction and chemosensation. researchgate.netfrontiersin.org The exploration of its interactions with TAS2Rs in non-gustatory tissues has significantly advanced the understanding of the diverse physiological roles these receptors play beyond taste perception. chemicalbook.comresearchgate.net This has spurred a new field of research into the potential therapeutic applications of bitter compounds. For example, studies showing denatonium's ability to inhibit RANKL-induced osteoclastogenesis suggest its potential as a lead compound for osteoporosis research. nih.gov Similarly, its effects on airway smooth muscle relaxation highlight its value in respiratory physiology research. physiology.org The identification of denatonium as an emerging environmental pollutant underscores its significance in ecotoxicology and environmental monitoring, driving the need to understand the lifecycle of widely used chemical additives. uni-tuebingen.deresearchgate.net
Table 1: Key Research Findings on the Denatonium Cation This table summarizes findings related to the denatonium cation, for which this compound is a key synthetic intermediate.
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Synthesis Chemistry | This compound is formed as an intermediate from denatonium chloride, which is then neutralized to form other salts like denatonium benzoate. | Provides a versatile and efficient route for producing various denatonium salts used as aversive agents. | sciencemadness.orgacs.org |
| Taste Science | The denatonium cation is the most potent bitter tastant known, activating specific bitter taste receptors (TAS2Rs). | Serves as a standard tool for studying bitter taste perception and receptor function. | scienceofcooking.comfrontiersin.org |
| Pharmacology / Cell Biology | Denatonium activates extra-gustatory TAS2Rs, leading to responses like bronchodilation and inhibition of osteoclast differentiation. | Opens new therapeutic avenues for conditions like asthma and osteoporosis by targeting TAS2Rs. | researchgate.netnih.govphysiology.org |
| Environmental Science | The denatonium cation is a persistent and widespread contaminant found in wastewater and surface waters. | Highlights the environmental impact of consumer product additives and the need for monitoring and degradation studies. | uni-tuebingen.deresearchgate.net |
| Analytical Chemistry | Methods like ion-exchange chromatography and mass spectrometry have been developed for the separation and identification of denatonium salts. | Enables quality control in manufacturing and quantification in environmental and biological samples. | rsc.orgmdpi.com |
Future Outlook and Strategic Research Directions for Advancing this compound Knowledge and Applications
The future of research related to this compound will likely continue to be tied to the synthesis and application of the denatonium cation. Key strategic directions are poised to expand upon the foundational knowledge established in recent years.
Sustainable Synthesis Optimization: A primary research direction involves the development of more sustainable and "green" synthetic routes for denatonium salts. acs.orgresearchgate.net This includes optimizing the step involving this compound by exploring more efficient catalysts, reducing solvent use, and minimizing waste, thereby aligning industrial production with principles of environmental stewardship.
Exploring Therapeutic Potential: The most significant area for future research is the continued investigation of the denatonium cation's pharmacological effects mediated by extra-gustatory TAS2Rs. researchgate.netpreprints.org Future studies should focus on elucidating the precise downstream signaling pathways activated by denatonium in different cell types. This could lead to the design of novel denatonium analogs with enhanced specificity and efficacy for therapeutic targets, potentially leading to new treatments for inflammatory diseases, metabolic disorders, and osteoporosis. chemicalbook.comnih.gov
Environmental Fate and Remediation: With the confirmation of denatonium as a persistent environmental contaminant, a critical research avenue is to thoroughly investigate its long-term ecotoxicity, bioaccumulation potential, and degradation pathways (both biotic and abiotic). uni-tuebingen.deresearchgate.net Future work should aim to identify its transformation products and develop effective remediation technologies, such as advanced oxidation processes, to remove it from water sources.
Advanced Materials Science: There is potential for research into the incorporation of denatonium into novel functional materials. chemicalbook.com An example includes the development of advanced anti-fouling coatings or rodent-repellent polymer composites for wiring and cables, leveraging its potent aversive properties in new technological applications.
Q & A
Q. What are the established methods for synthesizing denatonium hydroxide, and what are the critical parameters for ensuring purity?
this compound is synthesized via quaternization of lidocaine with benzyl chloride or similar agents, followed by anion exchange to form salts like benzoate. Key steps include:
- Quaternization : Reacting lidocaine with benzyl chloride under controlled conditions to form denatonium chloride .
- Anion Exchange : Treating denatonium chloride with sodium hydroxide to yield this compound, followed by neutralization with acids (e.g., benzoic acid) to produce target salts . Critical parameters include reaction temperature (optimized to avoid side reactions), stoichiometric ratios, and purification via recrystallization or chromatography to ensure high purity (>98%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures are critical due to its extreme bitterness and potential irritancy:
- Personal Protective Equipment (PPE) : Use EN166-certified safety goggles, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles. Use P95/P1 respirators for particulate protection .
- Spill Management : Avoid drainage contamination; collect spills with inert absorbents and dispose per hazardous waste regulations .
Q. How can researchers detect and quantify trace amounts of this compound in complex matrices?
Due to its low bitterness threshold (0.05 ppm for benzoate), sensitive methods like LC-MS are preferred:
- Sample Preparation : Solid-phase extraction (SPE) to isolate denatonium from interferents .
- Isotopic Labeling : Use deuterium-labeled denatonium (synthesized via hydrogen-deuterium exchange in 1% TEA/D₂O) as an internal standard for precise quantification .
- Calibration : Linear ranges typically span 0.01–10 ppm, with detection limits <0.005 ppm .
Advanced Research Questions
Q. How can deuterium-labeled denatonium derivatives be synthesized for use in quantitative LC-MS analysis?
Deuterated analogs are critical for minimizing matrix effects in LC-MS:
- Deuteration Protocol : Incubate denatonium benzoate in 1% triethylamine (TEA)/D₂O for 60 minutes at room temperature to achieve α-carbon deuteration. Confirm completeness via ESI-MS (mass shift +2 Da) and ¹H NMR (loss of α-H signals) .
- Stability : Deuterium incorporation remains stable under acidic conditions, ensuring reliability during sample preparation .
Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
Discrepancies in literature (e.g., undefined water solubility in SDS vs. practical solubility data) require:
- Experimental Replication : Measure solubility in controlled buffers (e.g., pH 7.4 PBS) using gravimetric or spectrophotometric methods.
- Data Harmonization : Cross-reference peer-reviewed studies and patents (e.g., synthesis protocols in ) to identify consensus values.
- Advanced Characterization : Use DSC (differential scanning calorimetry) for melting point validation (reported: 164–168°C ) and TGA for decomposition profiling .
Q. What methodological challenges arise in studying this compound’s interactions with biological systems, and how can they be mitigated?
Challenges include its bitterness-driven aversion in vivo and low therapeutic thresholds:
- Cell-Based Assays : Use bitter taste receptor (TAS2R) transfected HEK293 cells to quantify receptor activation, normalizing data to non-bitter controls .
- In Vivo Models : Mask bitterness via encapsulation (e.g., liposomes) to assess non-taste-related effects .
- Ethical Compliance : Adhere to institutional guidelines for human sensory trials, including informed consent and IRB approval .
Methodological Best Practices
- Reproducibility : Document synthesis steps exhaustively, including catalyst batches and solvent purity, per guidelines in .
- Data Reporting : Follow IUPAC standards for physicochemical data and include error margins (e.g., ±0.5°C for melting points) .
- Peer Review : Cross-validate findings with orthogonal techniques (e.g., NMR for structure, HPLC for purity) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
